Steroid sulfatase-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17F3N2O5S |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[5-oxo-3-[[4-(trifluoromethyl)phenyl]methyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-8-yl] sulfamate |
InChI |
InChI=1S/C20H17F3N2O5S/c21-20(22,23)13-3-1-12(2-4-13)10-25-8-7-15-16-6-5-14(30-31(24,27)28)9-18(16)29-19(26)17(15)11-25/h1-6,9H,7-8,10-11H2,(H2,24,27,28) |
InChI Key |
DUVCWFUPBNNTBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Irreversible Steroid Sulfatase Inhibitors
Disclaimer: As of November 2025, detailed scientific literature, including specific quantitative data and experimental protocols for a compound designated "Steroid sulfatase-IN-7," is not publicly available. The information that "this compound is an irreversible steroid sulfatase (STS) inhibitor with an IC50 value of 0.05 nM against human placental STS" is available from commercial suppliers.[1] Due to the absence of comprehensive research data for this specific molecule, this guide will provide an in-depth overview of the mechanism of action of irreversible steroid sulfatase inhibitors, using the well-characterized inhibitor Irosustat (STX64) and other relevant compounds as illustrative examples. The principles, pathways, and experimental methodologies described herein are representative of this class of inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Core Concept: Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be further converted into potent estrogens and androgens, which play a significant role in the proliferation of hormone-dependent cancer cells.[2] Irreversible STS inhibitors are designed to block this crucial step, thereby reducing the levels of active steroid hormones in target tissues.[3]
Mechanism of Action of Irreversible STS Inhibitors
The primary mechanism of action for many potent, irreversible STS inhibitors, including the class to which this compound likely belongs, involves the targeted inactivation of the STS enzyme.[4] These inhibitors typically contain a sulfamate ester group, which is key to their irreversible action.
The inactivation process can be summarized as follows:
-
Active Site Binding: The inhibitor, mimicking the natural substrate (e.g., estrone sulfate), binds to the active site of the STS enzyme.
-
Sulfamoyl Group Transfer: Once bound, the inhibitor undergoes a catalytic process similar to the natural substrate. However, instead of the hydrolysis of a sulfate group, the sulfamate moiety is transferred to a key amino acid residue in the active site.
-
Covalent Modification: This transfer results in the formation of a stable, covalent bond between the sulfamoyl group and the enzyme, leading to its irreversible inactivation.
This mechanism effectively shuts down the enzyme's ability to hydrolyze its natural substrates, leading to a significant reduction in the production of active steroid hormones.
Signaling Pathway Affected by STS Inhibition
The inhibition of STS has a direct impact on the steroid biosynthesis pathway. By blocking the conversion of inactive steroid sulfates to their active forms, STS inhibitors reduce the pool of precursors for potent estrogens and androgens. This leads to decreased activation of estrogen and androgen receptors, which are key drivers of cell proliferation in hormone-dependent cancers.
Caption: Impact of this compound on Steroid Hormone Synthesis.
Quantitative Data for Representative STS Inhibitors
While specific data for this compound is limited to its IC50 value, the following table summarizes key quantitative data for other well-characterized irreversible STS inhibitors. This data provides a comparative context for the potency and activity of this class of compounds.
| Compound Name | IC50 (nM) | Cell Line/Enzyme Source | Reference |
| This compound | 0.05 | Human placental STS | [1] |
| Irosustat (STX64) | 0.2 (in MCF-7 cells) | MCF-7 cells | N/A |
| Irosustat (STX64) | 8 | Placental microsomes | [5] |
| Steroid sulfatase-IN-1 | 1.71 | N/A | [1] |
| Steroid sulfatase-IN-3 | 25.8 | N/A | [1] |
| Steroid sulfatase-IN-4 | 25 | Human STS | [6] |
| Steroid sulfatase-IN-5 | 0.32 | N/A | N/A |
N/A: Not available in the searched documents.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of STS inhibitors. The following sections outline typical methodologies used in the characterization of these compounds, based on protocols described for similar inhibitors.
In Vitro STS Inhibition Assay
This assay is fundamental for determining the inhibitory potency (e.g., IC50) of a compound against the STS enzyme.
Caption: General workflow for an in vitro steroid sulfatase inhibition assay.
Methodology:
-
Enzyme Preparation: A source of STS enzyme, such as human placental microsomes or lysates from cells overexpressing STS, is prepared.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Incubation: The enzyme preparation is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding and inactivation.
-
Reaction Initiation: A radiolabeled substrate, typically [3H]estrone sulfate, is added to initiate the enzymatic reaction.
-
Reaction Termination: After a specific time, the reaction is stopped, often by the addition of an organic solvent.
-
Product Separation: The radiolabeled product (e.g., [3H]estrone) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of product formed is quantified by measuring its radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based STS Activity Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular STS activity.
Methodology:
-
Cell Culture: A suitable cell line that expresses STS, such as MCF-7 breast cancer cells, is cultured.
-
Inhibitor Treatment: The cells are treated with various concentrations of the test inhibitor for a specified duration.
-
Substrate Addition: A radiolabeled substrate is added to the cell culture medium.
-
Incubation: The cells are incubated to allow for substrate uptake and metabolism.
-
Product Extraction and Analysis: The medium and/or cell lysates are collected, and the radiolabeled product is extracted and quantified as described in the in vitro assay.
In Vivo Efficacy Studies
Animal models are used to evaluate the in vivo efficacy of STS inhibitors in a physiological context.
Methodology:
-
Animal Model: An appropriate animal model is chosen, often ovariectomized nude mice bearing xenografts of hormone-dependent cancer cells (e.g., MCF-7).
-
Tumor Induction: Tumors are allowed to grow to a certain size.
-
Inhibitor Administration: The test inhibitor is administered to the animals through a relevant route (e.g., oral gavage).
-
Monitoring: Tumor growth, body weight, and other relevant parameters are monitored over time.
-
Pharmacodynamic Analysis: At the end of the study, tissues (e.g., tumor, liver) can be collected to measure STS activity and steroid hormone levels to confirm the in vivo mechanism of action.
Conclusion
While specific data on this compound remains limited, the established principles of irreversible steroid sulfatase inhibition provide a strong framework for understanding its likely mechanism of action. As a highly potent, irreversible inhibitor, it is expected to covalently modify and inactivate the STS enzyme, leading to a significant reduction in the local production of active estrogens and androgens. This makes it, and other compounds in its class, promising candidates for the treatment of hormone-dependent diseases, particularly breast and prostate cancer. Further research and publication of detailed studies on this compound are needed to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Synthesis and biological evaluation of thiophosphate tricyclic coumarin derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple pathways for the irreversible inhibition of steroid sulfatase with quinone methide-generating suicide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Steroid Sulfatase-IN-7: A Potent Tricyclic Coumarin-Based Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] Elevated STS activity has been implicated in the progression of hormone-dependent cancers, such as breast and prostate cancer, by providing a localized supply of tumor-promoting steroids.[3][4] This has established STS as a compelling therapeutic target for the development of novel anticancer agents.
This technical guide details the discovery, synthesis, and biological evaluation of Steroid sulfatase-IN-7, a highly potent, irreversible inhibitor of human steroid sulfatase. This compound, identified as the tricyclic coumarin-based sulfamate derivative 9e in a 2023 study by Chiu et al., represents a significant advancement in the field of STS inhibitor development.[5]
Discovery and Rationale
The design of this compound was inspired by the clinical success of Irosustat (STX64), the first-in-class STS inhibitor to enter clinical trials.[1] The core structure of this compound is a tricyclic coumarin scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacological properties. The key pharmacophore for irreversible STS inhibition is the sulfamate group (-OSO₂NH₂), which is believed to mimic the endogenous sulfate substrate and covalently modify a key formylglycine residue in the active site of the enzyme.
The development of this compound was part of a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and drug-like properties of coumarin-based STS inhibitors.[1] The study explored various tricyclic and tetracyclic derivatives, ultimately identifying the specific substitutions present in this compound as optimal for achieving sub-nanomolar inhibitory activity.
Quantitative Biological Data
The biological activity of this compound and related compounds was rigorously evaluated. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibition of Human Placental Steroid Sulfatase (STS)
| Compound | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (nM⁻¹min⁻¹) |
| This compound (9e) | 0.13 | 0.05 | 1.43 | 28.6 |
| Irosustat (Reference) | 8.0 | 2.5 | 0.18 | 0.072 |
| Compound 9d | 0.21 | 0.08 | 1.25 | 15.6 |
| Compound 10c (Tetracyclic) | 0.85 | 0.40 | 7.64 | 19.1 |
Data extracted from Chiu PF, et al. Bioorg Chem. 2023.[5]
Table 2: Cytotoxicity in Human Breast Cancer Cell Lines (MCF-7)
| Compound | GI₅₀ (µM) |
| This compound (9e) | >10 |
| Irosustat (Reference) | >10 |
| Doxorubicin (Positive Control) | 0.02 |
Data extracted from Chiu PF, et al. Bioorg Chem. 2023.[5]
Experimental Protocols
Synthesis of this compound (Compound 9e)
The synthesis of this compound is a multi-step process starting from commercially available materials. The general synthetic scheme for related tricyclic coumarin sulfamates is outlined below. The specific reagents and conditions for the synthesis of compound 9e can be found in the supporting information of the source publication.
Caption: General synthetic workflow for tricyclic coumarin sulfamates.
Detailed Protocol (General):
-
Synthesis of the Hydroxycoumarin Intermediate: A substituted phenol is reacted with a β-ketoester under acidic conditions (e.g., Pechmann condensation) to yield the corresponding 7-hydroxycoumarin derivative.
-
Formation of the Tricyclic Core: The 7-hydroxycoumarin is then subjected to a cyclization reaction to form the tricyclic core structure. The specific conditions for this step depend on the nature of the desired ring system.
-
Sulfamoylation: The final step involves the sulfamoylation of the hydroxyl group on the tricyclic coumarin. This is typically achieved by reacting the hydroxycoumarin with sulfamoyl chloride in the presence of a base.
Human Placental Steroid Sulfatase (STS) Inhibition Assay
The inhibitory activity of this compound against human placental STS was determined using a well-established radiometric assay.
Caption: Workflow for the STS inhibition assay.
Protocol:
-
Enzyme Preparation: Human placental microsomes, a rich source of STS, are prepared by differential centrifugation of placental homogenates.
-
Incubation: The placental microsomes are incubated in a buffered solution (pH 7.4) with the radiolabeled substrate, [³H]-estrone sulfate, and varying concentrations of the test inhibitor (this compound).
-
Reaction Termination and Extraction: The enzymatic reaction is terminated by the addition of toluene. The liberated [³H]-estrone is extracted into the organic toluene phase, while the unreacted [³H]-estrone sulfate remains in the aqueous phase.
-
Quantification: The radioactivity in the organic phase is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Enzyme Kinetic Studies
To characterize the mechanism of inhibition, detailed enzyme kinetic studies were performed.
Caption: Workflow for irreversible inhibitor kinetic analysis.
Protocol:
-
Pre-incubation: The enzyme is pre-incubated with the inhibitor for various periods before the addition of the substrate.
-
Measurement of Residual Activity: The reaction is initiated by the addition of the substrate, and the initial velocity is measured.
-
Determination of k_obs: The apparent first-order rate constant of inactivation (k_obs) is determined at each inhibitor concentration by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time.
-
Determination of Kᵢ and kᵢₙₐ꜀ₜ: The inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ) are determined by plotting k_obs against the inhibitor concentration.
Cell-Based Cytotoxicity Assay (MCF-7 Cells)
The cytotoxic effect of this compound was evaluated in the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7, using the MTT assay.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the GI₅₀ (the concentration required to inhibit cell growth by 50%) is calculated.
Signaling Pathway
The inhibition of steroid sulfatase by this compound has a direct impact on the steroidogenesis pathway, leading to a reduction in the levels of biologically active estrogens and androgens.
Caption: Inhibition of the steroid sulfatase pathway by this compound.
Conclusion
This compound is a novel, highly potent, and irreversible inhibitor of human steroid sulfatase. Its discovery represents a significant contribution to the development of potential therapeutics for hormone-dependent cancers. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of oncology, medicinal chemistry, and drug development who are interested in the further investigation and potential clinical translation of this promising compound.
References
- 1. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
Introduction to Steroid Sulfatase (STS)
An In-depth Technical Guide to Steroid Sulfatase and its Inhibition
Disclaimer: The specific compound "Steroid sulfatase-IN-7" is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the target enzyme, steroid sulfatase (STS), and details the characteristics of well-studied STS inhibitors as representative examples to fulfill the technical requirements of this request.
Steroid sulfatase (STS), also known as steryl-sulfatase, is a crucial enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be converted into potent estrogens and androgens, which are implicated in the growth of hormone-dependent cancers like breast, prostate, and endometrial cancers.[3][4] Given its pivotal role in hormone production, STS has emerged as a significant therapeutic target for the development of novel anti-cancer agents.[1][2]
Mechanism of Action of STS Inhibitors
STS inhibitors block the activity of the steroid sulfatase enzyme, thereby preventing the conversion of inactive steroid sulfates into their active forms. This reduction in the levels of active estrogens and androgens can, in turn, inhibit the growth of hormone-dependent tumors.[1] Many potent STS inhibitors are based on an aryl sulfamate pharmacophore and are thought to act as irreversible, active-site-directed inhibitors.[4]
Representative Steroid Sulfatase Inhibitors
Due to the lack of specific public data for "this compound," this section will focus on well-characterized STS inhibitors: Irosustat (STX64), Estrone-3-O-sulfamate (EMATE), and STX213.
Quantitative Data for Representative STS Inhibitors
The inhibitory potency of these compounds has been evaluated in various in vitro systems, including placental microsomes and cancer cell lines. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify their efficacy.
| Compound | Assay System | IC50 (nM) | Ki (nM) | Reference |
| Irosustat (STX64) | Placental Microsomes | 8 | - | [1][5] |
| JEG-3 Cells | 0.015 - 0.025 | - | [6][7] | |
| MCF-7 Cells | 0.2 | - | [5] | |
| EMATE | Placental Microsomes | 18 | 73 | [8][9] |
| MCF-7 Cells | 0.83 | - | [9] | |
| STX213 | Placental Microsomes | 1 | - |
Note: Ki values are not always reported and can be calculated from IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.[10]
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of STS inhibitors.
In Vitro Steroid Sulfatase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on STS enzyme activity, often using a preparation of human placental microsomes, which are a rich source of the enzyme.
Objective: To determine the IC50 value of a test compound against STS.
Materials:
-
Human placental microsomes
-
Radiolabeled substrate (e.g., [³H]estrone sulfate)
-
Test inhibitor at various concentrations
-
Scintillation fluid and counter
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Prepare reaction mixtures containing the buffer, radiolabeled substrate, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the placental microsome preparation.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a suitable solvent (e.g., toluene) to extract the product (e.g., [³H]estrone).
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based STS Inhibition and Proliferation Assay
This assay evaluates the ability of an inhibitor to penetrate cells and inhibit STS activity in a cellular context, and its subsequent effect on cancer cell proliferation.
Objective: To assess the anti-proliferative effect of an STS inhibitor on hormone-dependent cancer cells.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Estrone sulfate (E1S) as a precursor for estrogen production
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test inhibitor in the presence of E1S.
-
Incubate the cells for a period of several days.
-
Assess cell proliferation using a chosen assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to a control treated only with E1S.
-
Determine the IC50 value for the anti-proliferative effect.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes how to evaluate the in vivo efficacy of an STS inhibitor in a tumor xenograft model using immunodeficient mice.
Objective: To determine the effect of an STS inhibitor on tumor growth in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Hormone-dependent cancer cells (e.g., MCF-7)
-
Matrigel (optional, to support initial tumor growth)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Inject cancer cells, often mixed with Matrigel, subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to assess the efficacy of the inhibitor.
Visualizations
Signaling Pathway of Steroidogenesis and STS Inhibition
References
- 1. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]
- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irosustat - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Steroid Sulfatase Inhibitor Irosustat (STX64)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Irosustat (also known as STX64, 667-Coumate, and BN83495), a potent, irreversible, nonsteroidal inhibitor of steroid sulfatase (STS).[1][2][3] Irosustat has been the subject of numerous preclinical and clinical studies for the treatment of hormone-dependent cancers, such as those of the breast, endometrium, and prostate.[1][4][5]
Chemical Structure and Physicochemical Properties
Irosustat is a tricyclic coumarin sulfamate.[6][7] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate | [1] |
| Synonyms | STX64, 667-Coumate, BN83495, Oristusane | [1] |
| CAS Number | 288628-05-7 | [1] |
| Molecular Formula | C14H15NO5S | [1][8] |
| Molecular Weight | 309.34 g/mol | [1][8] |
| Solubility | Soluble in DMSO | [3][9] |
Chemical Structure of Irosustat
Caption: Chemical structure of Irosustat (STX64).
Biological Activity and Potency
Irosustat is a highly potent inhibitor of the steroid sulfatase enzyme. Its inhibitory activity has been characterized in various in vitro systems, as detailed in the table below.
| Assay System | IC50 Value | Source |
| Placental Microsomes | 8 nM | [2][9][10][11] |
| MCF-7 Breast Cancer Cells | 0.2 nM | [9][10] |
| JEG-3 Placental Carcinoma Cells | 1.7 nM | [12] |
| Other Potent Derivatives (in vitro) | 0.015 - 0.025 nM | [13][14] |
Mechanism of Action
Irosustat acts as an irreversible, active site-directed inhibitor of steroid sulfatase.[2][4] STS is a crucial enzyme in the biosynthesis of active steroid hormones.[15] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][4][15] These can then be further converted into potent estrogens and androgens.
By irreversibly inhibiting STS, Irosustat blocks this conversion, thereby reducing the levels of active estrogens and androgens that can stimulate the growth of hormone-dependent tumors.[4][8] The sulfamate moiety of Irosustat is thought to covalently bind to the active site formylglycine residue of the STS enzyme, leading to its inactivation.[4][13]
Mechanism of Action of Irosustat
Caption: Irosustat's mechanism of action in inhibiting steroid hormone synthesis.
Pharmacokinetics
Irosustat is orally active.[1] Despite being susceptible to degradation in plasma ex vivo, it is protected in vivo through sequestration within red blood cells, where it binds to carbonic anhydrase II.[1] This mechanism helps it to avoid first-pass metabolism. The elimination half-life of Irosustat has been reported to be approximately 24 hours.[1][16]
In a phase I clinical study, oral administration of 5 mg/day of Irosustat for 5 days resulted in a 98-99% inhibition of STS activity in breast tumor tissue.[1][16] This was accompanied by a significant decrease in the serum levels of estrone, estradiol, DHEA, androstenediol, androstenedione, and testosterone.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of STS inhibitors. Below are outlines of key methodologies cited in the literature for Irosustat.
In Vitro STS Inhibition Assay (Placental Microsomes)
This assay determines the direct inhibitory effect of a compound on the STS enzyme.
-
Enzyme Source : Purified STS enzyme extracted from human placenta.[17]
-
Substrate : Radiolabelled [3H]estrone sulfate is used as the substrate.[17]
-
Reaction Mixture : A typical reaction mixture contains Tris-HCl buffer (pH 7.4), the radiolabelled substrate, the test inhibitor (e.g., Irosustat) at various concentrations, and the purified STS enzyme.[17]
-
Incubation : The reaction is incubated to allow for enzymatic conversion of the substrate.
-
Detection : The amount of hydrolyzed product is quantified to determine the level of enzyme inhibition.
Cell-Based STS Inhibition Assay (JEG-3 or MCF-7 Cells)
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular STS activity.
-
Cell Lines : Human choriocarcinoma (JEG-3) or breast cancer (MCF-7) cells, which express STS, are commonly used.[12][13]
-
Cell Culture : Cells are cultured in appropriate growth medium.[9]
-
Treatment : Cells are treated with the inhibitor (e.g., Irosustat) at a range of concentrations.[9][12]
-
Assay : After a specified incubation period (e.g., 72 hours), the STS activity within the cells is measured, often using a radiolabelled substrate added to the culture medium.[9]
-
Endpoint : The percentage of remaining STS activity is calculated relative to untreated control cells.
In Vivo Efficacy in Animal Models
Animal models are used to evaluate the in vivo efficacy of STS inhibitors.
-
Animal Model : Ovariectomized rats with nitrosomethylurea (NMU)-induced mammary tumors are a common model.[9]
-
Tumor Induction : Hormone-dependent tumors are stimulated to regrow with estrone sulfate (E1S).
-
Treatment : Animals are treated with the STS inhibitor (e.g., Irosustat, administered orally) in addition to E1S.[9]
-
Endpoint : Tumor volumes are measured over time to assess the effect of the inhibitor on tumor growth.[9]
References
- 1. Irosustat - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irosustat | C14H15NO5S | CID 5287541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. tandfonline.com [tandfonline.com]
Preliminary Technical Guide: Steroid Sulfatase-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research and data available for Steroid Sulfatase-IN-7 (STS-IN-7), a novel, potent, and irreversible inhibitor of the steroid sulfatase (STS) enzyme. This document is intended to serve as a foundational resource for professionals in the fields of oncology, endocrinology, and drug development who are interested in the therapeutic potential of STS inhibition.
Introduction to Steroid Sulfatase (STS)
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be further converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, such as breast and prostate cancer.[3][4] Consequently, the inhibition of STS presents a promising therapeutic strategy for these malignancies.[1][2]
Core Compound Data: this compound
This compound is a novel, irreversible inhibitor of human steroid sulfatase.[3][4][5][6][7] It belongs to a class of tricyclic coumarin-based sulfamates.[4][7]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇F₃N₂O₅S | [7] |
| Molecular Weight | 454.42 g/mol | [7] |
| Type of Inhibition | Irreversible | [3][4][5][6][7] |
| Chemical Structure (SMILES) | NS(OC1=CC=C2C(OC(C3=C2CCN(CC4=CC=C(C(F)(F)F)C=C4)C3)=O)=C1)(=O)=O | [7] |
Quantitative Efficacy Data
The inhibitory potency of this compound has been characterized through comprehensive enzyme kinetic studies. The key quantitative metrics are summarized below, with comparative data for other notable inhibitors from the same study.
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐcₜ/Kᵢ (nM⁻¹min⁻¹) |
| This compound | Human Placental STS | 0.05 | 0.05 | 28.6 |
| Steroid Sulfatase-IN-5 | Human Placental STS | 0.32 | - | - |
| Steroid Sulfatase-IN-6 | Human Placental STS | - | 0.4 | 19.1 |
Data sourced from MedChemExpress and Chiu PF, et al.[4][5][7]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of the steroid sulfatase enzyme. This blockade prevents the conversion of inactive steroid sulfates into their biologically active forms. In the context of hormone-dependent cancers, this leads to a reduction in the intratumoral levels of estrogens and androgens, thereby depriving the cancer cells of the hormonal signals that drive their proliferation.
Below is a diagram illustrating the steroidogenesis pathway and the point of intervention for this compound.
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the evaluation of STS inhibitors. For the specific, detailed protocols used for this compound, it is imperative to consult the primary literature by Chiu PF, et al.
STS Enzyme Inhibition Assay (In Vitro)
This assay is designed to determine the in vitro potency of an inhibitor against the steroid sulfatase enzyme.
Materials:
-
Human placental microsomes (as a source of STS)
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
Toluene-based scintillation fluid
-
Test inhibitor (this compound)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a microcentrifuge tube, combine the human placental microsomes, a specific concentration of the test inhibitor, and the phosphate buffer.
-
Pre-incubate the mixture at 37°C for a designated period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the [³H]-Estrone-3-sulfate substrate.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).
-
Terminate the reaction by adding an excess of toluene-based scintillation fluid.
-
Vortex the mixture vigorously to separate the aqueous and organic layers. The liberated [³H]-estrone will partition into the organic phase.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The general workflow for the preclinical evaluation of a novel STS inhibitor like this compound is depicted below.
References
- 1. SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 6. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
In Vitro Characterization of Steroid Sulfatase Inhibitors: A Technical Guide Focused on Estrone-3-O-Sulfamate (EMATE)
Disclaimer: No specific information could be found for a compound designated "Steroid sulfatase-IN-7" in the provided search results. This technical guide will therefore focus on a well-characterized and potent steroid sulfatase (STS) inhibitor, Estrone-3-O-sulfamate (EMATE), as a representative example to illustrate the in vitro characterization process for this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of steroid sulfatase inhibitors.
Core Concept: Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][3] These active steroids can then be converted into potent estrogens and androgens that can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[1][4] Therefore, inhibiting STS is a promising therapeutic strategy for these diseases.[2][5]
EMATE is an active site-directed, irreversible inhibitor of STS.[6] It is proposed to inactivate the enzyme through irreversible sulfamoylation of the active site.[6]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of EMATE against steroid sulfatase.
| Inhibitor | Target | Assay System | IC50 Value | Notes |
| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase (STS) | MCF-7 breast cancer cells | 65 pM[2] | Time- and concentration-dependent irreversible inhibition.[2] |
| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase (STS) | Placental microsomes | Not specified | Time-, concentration-, and pH-dependent inactivation.[6] |
Experimental Protocols
Steroid Sulfatase Enzyme Inhibition Assay in Placental Microsomes
This protocol is based on methodologies described for characterizing STS inhibitors.[6]
Objective: To determine the inhibitory potential of a test compound against STS activity in a cell-free system.
Materials:
-
Human placental microsomes (source of STS)
-
[3H]-Estrone sulfate (substrate)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor (e.g., EMATE) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and vials
-
Toluene
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), a known concentration of human placental microsomes, and the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [3H]-Estrone sulfate.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable organic solvent, such as toluene, to extract the product ([3H]-Estrone).
-
Separate the organic and aqueous phases by centrifugation.
-
Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Steroid Sulfatase Inhibition Assay in MCF-7 Cells
This protocol is based on methodologies used to evaluate STS inhibitors in a cellular context.[6]
Objective: To assess the ability of a test compound to inhibit STS activity within intact cells.
Materials:
-
MCF-7 human breast cancer cells (known to express STS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[3H]-Estrone sulfate
-
Test inhibitor (e.g., EMATE)
-
Phosphate-buffered saline (PBS)
-
Toluene
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Wash the cells with PBS to remove any interfering substances from the culture medium.
-
Pre-incubate the cells with the test inhibitor at various concentrations in a serum-free medium for a defined period.
-
Add [3H]-Estrone sulfate to the cells and incubate for a specific time at 37°C.
-
Stop the reaction by removing the medium.
-
Extract the formed [3H]-Estrone from the cell monolayer and the medium using toluene.
-
Quantify the radioactivity in the toluene extract using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocol.
Mandatory Visualizations
Signaling Pathway of Steroid Sulfatase Action and Inhibition
Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.
Experimental Workflow for In Vitro Characterization of an STS Inhibitor
Caption: General workflow for the in vitro characterization of STS inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Steroid Sulfatase (STS) Inhibition: A Technical Overview of Binding Affinity and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in human physiology, responsible for the hydrolysis of steroid sulfates, thereby converting them into their biologically active forms.[1][2] This process is a key step in the biosynthesis of estrogens and androgens.[3][4] The enzyme's role in providing active steroids for hormone-dependent cancer cell proliferation has made it a significant target for therapeutic intervention, particularly in oncology.[1][3][5][6] This technical guide provides an in-depth overview of the binding affinity of inhibitors to STS, focusing on the widely studied irreversible inhibitor Irosustat as a representative example, due to the lack of specific public data for a compound designated "Steroid sulfatase-IN-7". The guide details the experimental protocols for assessing inhibitory activity and visualizes the relevant biological pathways and experimental workflows.
Steroid Sulfatase and its Role in Steroidogenesis
STS is a membrane-bound enzyme primarily located in the endoplasmic reticulum.[3][7] It catalyzes the hydrolysis of various steroid sulfates, including dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), to their unconjugated forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[2][5] These products can then be further converted into potent androgens and estrogens that can stimulate the growth of hormone-dependent tumors, such as those in breast and prostate cancer.[1][3] Elevated STS expression has been observed in malignant breast tissues and is associated with a poorer prognosis, highlighting its clinical significance.[3]
Binding Affinity of STS Inhibitors
The development of potent STS inhibitors has been a major focus of research. These inhibitors can be broadly categorized as steroidal and non-steroidal, with many of the most potent being irreversible inhibitors that possess a phenol sulfamate ester pharmacophore.[1][6] This moiety is thought to irreversibly modify the active site formylglycine residue of the STS enzyme.[2]
Quantitative Data for Irosustat (STX64, 667 COUMATE)
Irosustat is a potent, non-steroidal, irreversible STS inhibitor that has undergone clinical trials.[2][6] Its binding affinity is typically expressed in terms of its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | Assay System | Substrate | IC50 Value | Reference |
| Irosustat (STX64) | Steroid Sulfatase | Human Placental Microsomes | Estrone Sulfate (E1-S) | 8 nM | [4] |
| EMATE | Steroid Sulfatase | Human Placental Microsomes | Estrone Sulfate (E1-S) | 25 nM | [4] |
This table presents a comparison of the IC50 values for Irosustat and another well-known STS inhibitor, EMATE, demonstrating the high potency of Irosustat.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds against STS involves specific enzymatic assays. The following is a generalized protocol based on common methodologies cited in the literature.
Protocol: In Vitro STS Inhibition Assay using Human Placental Microsomes
1. Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human steroid sulfatase.
2. Materials:
-
Human placental microsomes (source of STS enzyme)
-
Test compound (e.g., Irosustat) dissolved in a suitable solvent (e.g., DMSO)
-
Radiolabeled substrate: [3H]Estrone-3-sulfate ([3H]E1S)
-
Phosphate buffer (pH 7.4)
-
Toluene or other suitable organic solvent for extraction
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a series of dilutions to cover a range of concentrations.
-
Prepare a working solution of [3H]E1S in phosphate buffer.
-
Prepare the microsomal enzyme suspension in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In microcentrifuge tubes, add a small aliquot of the test compound dilution (or vehicle control).
-
Add the microsomal enzyme suspension to each tube.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the [3H]E1S substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Extraction of the Product:
-
Stop the reaction by adding an excess of cold phosphate buffer.
-
Add toluene (or another appropriate organic solvent) to each tube to extract the unconjugated [3H]estrone product. The unreacted [3H]E1S will remain in the aqueous phase.
-
Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic phases.
-
-
Quantification:
-
Transfer an aliquot of the organic layer (containing the [3H]estrone) to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway of Steroidogenesis and STS Action
Caption: Steroidogenesis pathway highlighting the central role of STS.
Experimental Workflow for STS Inhibition Assay
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ommbid.mhmedical.com [ommbid.mhmedical.com]
Methodological & Application
Application Notes and Protocols for Steroid Sulfatase-IN-7 (Compound 9e)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase-IN-7, referred to in the primary literature as compound 9e , is a highly potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a crucial role in the biosynthesis of active estrogens and androgens by hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA). Upregulation of STS activity is implicated in the progression of hormone-dependent diseases, including breast cancer. This compound, a tricyclic coumarin-based sulfamate, demonstrates exceptional inhibitory potency against human placental STS, making it a valuable tool for cancer research and a potential candidate for therapeutic development.
Chemical Properties and Mechanism of Action
This compound (Compound 9e) is a small molecule with the molecular formula C₂₀H₁₇F₃N₂O₅S. As a sulfamate-containing inhibitor, it is designed to mimic the endogenous substrate and irreversibly inactivate the STS enzyme. This irreversible inhibition is achieved through the sulfamoyl group, which is believed to covalently modify a key catalytic residue in the active site of the enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 9e) as a potent STS inhibitor.
Table 1: In Vitro Inhibitory Activity against Human Placental Steroid Sulfatase
| Compound | IC₅₀ (nM) |
| This compound (9e) | 0.05 |
IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Enzyme Kinetic Parameters for Irreversible Inhibition of Human Placental STS
| Compound | Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (nM⁻¹min⁻¹) |
| This compound (9e) | 0.05 | 1.43 | 28.6 |
Kᵢ represents the initial binding affinity of the inhibitor to the enzyme. kᵢₙₐ꜀ₜ is the maximal rate of enzyme inactivation. The kᵢₙₐ꜀ₜ/Kᵢ ratio is a measure of the overall efficiency of the irreversible inhibitor.
Signaling Pathway
Steroid sulfatase (STS) is a key enzyme in the pathway that converts inactive sulfated steroids into biologically active estrogens and androgens. Inhibition of STS by this compound blocks this conversion, thereby reducing the levels of active steroid hormones that can promote the growth of hormone-dependent cancers.
Figure 1. Simplified signaling pathway illustrating the role of Steroid Sulfatase (STS) and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound (Compound 9e), based on the methodologies described in the primary literature.[1]
In Vitro Steroid Sulfatase (STS) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human placental STS.
Materials:
-
Human placental microsomes (source of STS enzyme)
-
This compound (Compound 9e)
-
[³H]-Estrone-3-sulfate (substrate)
-
Toluene
-
Scintillation fluid
-
Phosphate buffer (pH 7.4)
-
96-well plates
-
Incubator (37°C)
-
Scintillation counter
Workflow:
Figure 2. Workflow for the in vitro STS inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in phosphate buffer (pH 7.4). The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%).
-
Dilute the human placental microsomes in phosphate buffer to a suitable protein concentration.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a small volume of the diluted placental microsomes.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-Estrone-3-sulfate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Extraction and Measurement:
-
Stop the reaction by adding toluene to each well.
-
Vortex the plate to extract the hydrolyzed, non-polar [³H]-Estrone into the toluene phase, while the unreacted, polar [³H]-Estrone-3-sulfate remains in the aqueous phase.
-
Centrifuge the plate to ensure complete phase separation.
-
Carefully transfer a defined volume of the upper toluene layer to a scintillation vial.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control wells (containing no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Enzyme Kinetics of Irreversible Inhibition
This protocol is designed to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) for the irreversible inhibition of STS by this compound.
Procedure:
-
Pre-incubation:
-
Pre-incubate the human placental microsomes with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.
-
-
Measurement of Residual Activity:
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate, [³H]-Estrone-3-sulfate, to initiate the reaction. The high substrate concentration helps to minimize further inhibition during the activity measurement.
-
Allow the reaction to proceed for a short, fixed time.
-
Stop the reaction and measure the amount of product formed as described in the IC₅₀ assay protocol.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will give the apparent rate constant of inactivation (kₒₑₛ).
-
Plot the kₒₑₛ values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Kᵢ and kᵢₙₐ꜀ₜ.
-
Conclusion
This compound (Compound 9e) is a powerful and specific tool for studying the role of steroid sulfatase in both normal physiology and disease states. Its high potency and irreversible mechanism of action make it particularly useful for in vitro and potentially in vivo studies aimed at elucidating the consequences of STS inhibition. The provided protocols offer a foundation for researchers to utilize this compound effectively in their investigations into hormone-dependent cancers and other related pathologies.
References
Application Notes and Protocols for Steroid Sulfatase-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers, including breast and prostate cancer.[1][2][3][4] Consequently, the inhibition of STS is a promising therapeutic strategy for these malignancies.
Steroid sulfatase-IN-7 is a potent and irreversible inhibitor of human STS. It exhibits a high degree of potency with an IC50 value of 0.05 nM against human placental STS. Its irreversible nature suggests a long duration of action within a cellular context. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including recommended cell lines, experimental protocols, and data interpretation.
Mechanism of Action
This compound belongs to a class of inhibitors that act as suicide substrates for the STS enzyme. The inhibitor mimics the natural substrate and binds to the active site. Following an initial enzymatic transformation, the inhibitor becomes covalently bonded to a key catalytic residue in the active site, leading to the irreversible inactivation of the enzyme. This prevents the hydrolysis of endogenous steroid sulfates, thereby reducing the intracellular pool of active estrogens and androgens.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. Ideal cell lines should express functional STS and exhibit hormone-dependent growth.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+). Expresses STS and proliferates in response to estrogens. Widely used for studying STS inhibitors.[5][6][7][8] |
| T-47D | Breast Cancer | ER+. Another suitable model for studying hormone-dependent breast cancer and STS inhibition. |
| VCaP | Prostate Cancer | Androgen receptor (AR) positive. Expresses high levels of STS and is a relevant model for castration-resistant prostate cancer (CRPC).[3][4][9][10] |
| LNCaP | Prostate Cancer | AR positive. Expresses STS and is sensitive to androgens. |
Quantitative Data Summary
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| Novel Chromenone Sulfamates | MCF-7 | STS Activity | < 100 pM | [8] |
| Novel Chromenone Sulfamates | MCF-7 | Inhibition of E1S-stimulated growth | < 100 pM | [8] |
| 2-MeOE2bisMATE | MCF-7 | Cell Growth Inhibition | 0.4 µM | [11] |
| KW-2581 | ZR-75-1 | STS Activity | 13 nM | [12] |
| STX-64 (Irosustat) | JEG-3 | STS Activity | 1.5 nM | [13] |
Based on the high enzymatic potency of this compound (IC50 = 0.05 nM), it is reasonable to hypothesize that its cellular activity will be in the sub-nanomolar to low nanomolar range.
Experimental Protocols
Protocol 1: Determination of STS Activity in Intact Cells
This protocol is designed to measure the enzymatic activity of STS within whole cells and to determine the inhibitory potency of this compound.
Materials:
-
MCF-7 or VCaP cells
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound
-
Radiolabeled substrate (e.g., [³H]estrone sulfate)
-
Multi-well plates (e.g., 24-well)
-
Organic solvent for extraction (e.g., toluene)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well for MCF-7) in a 24-well plate and allow them to attach and grow for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time to allow for enzyme inactivation (e.g., 24 hours).
-
Substrate Addition: Add the radiolabeled substrate (e.g., [³H]E1S to a final concentration of 20-50 nM) to each well.
-
Enzymatic Reaction: Incubate for a period during which the conversion of substrate to product is linear (e.g., 2-4 hours).
-
Extraction: Transfer the culture medium to a tube and extract the steroids with an organic solvent.
-
Separation and Quantification: Spot the organic extract onto a TLC plate and develop the chromatogram to separate the sulfated substrate from the unconjugated product. Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate converted to product and determine the IC50 value of this compound.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of hormone-dependent cancer cells.
Materials:
-
MCF-7 or VCaP cells
-
Phenol red-free culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
This compound
-
Estrone sulfate (E1S) or Dehydroepiandrosterone sulfate (DHEAS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Hormone Deprivation: Seed cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum and incubate for 24-48 hours to synchronize the cells and deprive them of hormones.
-
Treatment: Treat the cells with serial dilutions of this compound in the presence or absence of a steroid sulfate (e.g., 10 nM E1S for MCF-7 cells or 100 nM DHEAS for VCaP cells). Include appropriate controls (vehicle, steroid sulfate alone, inhibitor alone).
-
Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the control wells and calculate the GI50 (concentration for 50% growth inhibition) or EC50 (concentration for 50% of maximal effect) of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in STS activity assay | Incomplete separation of substrate and product. | Optimize the TLC mobile phase. |
| Low STS activity detected | Low expression of STS in the cell line. | Use a cell line known to have high STS activity (e.g., VCaP or STS-overexpressing cells). |
| Inconsistent results in proliferation assay | Cell seeding density is not uniform. | Ensure proper cell counting and even distribution of cells in the wells. |
| No inhibition of proliferation observed | The chosen cell line is not dependent on the STS pathway for growth. | Confirm STS expression and hormone-dependent growth of the cell line. |
Conclusion
This compound is a highly potent tool for investigating the role of the steroid sulfatase pathway in cell culture models. The provided protocols offer a framework for characterizing its inhibitory activity and its effects on the proliferation of hormone-dependent cancer cells. Due to its high potency, it is recommended to perform initial dose-response experiments over a wide concentration range to determine the optimal working concentrations for specific cell lines and experimental conditions. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive expression of the steroid sulfatase gene supports the growth of MCF-7 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. oncotarget.com [oncotarget.com]
Application of Steroid Sulfatase Inhibitors in Breast Cancer Cell Lines: A Focus on STX64 (Irosustat)
For research use only. Not for use in diagnostic procedures.
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens, which are pivotal in the proliferation of hormone-dependent breast cancer.[1][2][3] STS facilitates the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] These can be further converted into potent estrogens like estradiol, which stimulate tumor growth.[2][4] Consequently, inhibiting STS presents a promising therapeutic strategy for hormone-dependent breast cancer.[1][2][3]
This document provides detailed application notes and protocols for the use of a representative steroid sulfatase inhibitor, STX64 (Irosustat), in breast cancer cell line research. While specific data for "Steroid sulfatase-IN-7" is not available in the public domain, the principles and methods described herein for STX64 are broadly applicable to other potent, non-steroidal STS inhibitors.
Mechanism of Action
STX64 is a potent, irreversible inhibitor of steroid sulfatase.[2] It belongs to the class of aryl sulfamate esters. The mechanism involves the binding of the sulfamate group to the active site of the STS enzyme. This leads to the irreversible sulfamoylation of a formylglycine residue within the active site, thereby inactivating the enzyme. This blockage of STS activity significantly reduces the local production of estrogens within breast tumors, thus inhibiting the growth of estrogen-receptor-positive (ER+) breast cancer cells.[2]
Signaling Pathway
The primary signaling pathway affected by STS inhibition is the estrogen receptor (ER) signaling pathway. By reducing the intratumoral conversion of inactive steroid sulfates to active estrogens, STS inhibitors decrease the ligands available to bind to and activate the estrogen receptor. This leads to reduced transcription of estrogen-responsive genes that are critical for cell proliferation and survival.
References
- 1. Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Sulfatase-IN-7 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the androgen biosynthesis pathway, catalyzing the conversion of dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA).[1][2][3] This conversion is a key step in the intracrine production of androgens, which can fuel the growth of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[4][5][6] In CRPC, despite low circulating levels of testosterone, prostate cancer cells can maintain androgen receptor (AR) signaling through the synthesis of androgens from adrenal precursors like DHEAS.[2][4] STS is often overexpressed in CRPC and is associated with resistance to standard anti-androgen therapies such as enzalutamide and abiraterone.[1][4]
Steroid sulfatase-IN-7 is a potent and irreversible inhibitor of the STS enzyme. By blocking STS activity, this compound aims to cut off the supply of DHEA, thereby reducing the intratumoral production of androgens and inhibiting the growth of prostate cancer cells. This makes this compound a promising therapeutic agent for overcoming resistance to current anti-androgen therapies in advanced prostate cancer.[2][5]
Mechanism of Action
This compound inhibits the enzymatic activity of STS, which is responsible for the hydrolysis of steroid sulfates. In the context of prostate cancer, the primary substrate for STS is DHEAS. By inhibiting STS, this compound blocks the conversion of DHEAS to DHEA, a key precursor for the synthesis of testosterone and dihydrotestosterone (DHT). This reduction in androgen levels within the tumor microenvironment leads to decreased activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1][4]
Data Presentation
The following table summarizes the inhibitory activity of this compound and other representative STS inhibitors against various prostate cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Human Placental STS | Enzymatic Assay | 0.05 | |
| SI-1 | VCaP | Cell Growth Assay | Potent | [1] |
| SI-2 | VCaP | Cell Growth Assay | Potent | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer research.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
-
Prostate cancer cells (e.g., VCaP)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Resuspend VCaP cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week. (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in the vehicle solution at the desired concentration.
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the mice daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight twice a week.
-
Observe the mice for any signs of toxicity.
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1000 mm³) or after a set duration (e.g., 28 days).
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki-67) and AR signaling activity.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Conclusion
This compound represents a targeted therapeutic strategy for prostate cancer, particularly for castration-resistant forms of the disease that have developed resistance to conventional anti-androgen therapies. The provided protocols offer a framework for researchers to investigate the preclinical efficacy of this potent STS inhibitor. Further studies are warranted to fully elucidate the therapeutic potential of this compound in the clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring androgen receptor signaling pathway in prostate cancer: A path to new discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assay of Steroid Sulfatase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS), an enzyme localized in the endoplasmic reticulum, plays a pivotal role in the biosynthesis of active steroid hormones.[1][2][3][4] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][5] These active steroids can subsequently be converted into potent estrogens and androgens, which are implicated in the proliferation of hormone-dependent cancers, including breast and prostate cancer.[1][3][5] Consequently, the inhibition of STS is an attractive therapeutic strategy for these malignancies.[1][5][6]
This document provides detailed application notes and protocols for the in vitro assessment of novel steroid sulfatase inhibitors, with "Steroid sulfatase-IN-7" serving as a representative test compound. The methodologies described herein are designed to characterize the inhibitory potency and kinetics of such compounds.
Signaling Pathway of Steroid Hormone Synthesis
The following diagram illustrates the role of steroid sulfatase in the steroidogenic pathway, highlighting its importance in the generation of active estrogens and androgens.
Caption: Steroidogenesis pathway highlighting the role of STS.
Data Presentation: Inhibitory Potency of STS Inhibitors
The inhibitory activity of novel compounds against steroid sulfatase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such data, populated with example values for known STS inhibitors.
| Compound | Enzyme Source | Substrate | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | Recombinant Human STS | E1S | [Enter Data] | Irosustat (STX64) | 8 |
| This compound | MCF-7 Cell Homogenate | E1S | [Enter Data] | EMATE | 0.065 |
| Irosustat (STX64) | Placental Microsomes | E1S | 8 | - | - |
| EMATE | MCF-7 Cells | E1S | 0.065 | - | - |
| TZS-8478 | Rat Liver Homogenate | E1S | Potent | EMATE | Potent |
| Compound 9e | Human Placenta | E1S | 201 | 667-COUMATE | 62 |
Experimental Protocols
Two common methods for assessing STS activity and its inhibition are the radiometric assay and the colorimetric assay.
Radiometric Assay for STS Inhibition
This method measures the conversion of a radiolabeled steroid sulfate to its unconjugated form.
Experimental Workflow:
Caption: Workflow for a radiometric STS inhibition assay.
Protocol:
-
Enzyme Preparation: Prepare a homogenate of STS-expressing cells (e.g., MCF-7) or use purified/recombinant STS enzyme.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Phosphate buffer (pH 7.4)
-
A suitable concentration of the enzyme preparation.
-
Varying concentrations of this compound (or other test inhibitor).
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add the radiolabeled substrate (e.g., [³H]estrone sulfate) to a final concentration of approximately 20 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Extraction: Terminate the reaction by adding an organic solvent (e.g., toluene). Vortex vigorously to extract the unconjugated steroid into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Colorimetric Assay for STS Inhibition
This method utilizes a chromogenic substrate that, upon hydrolysis by STS, produces a colored product that can be quantified spectrophotometrically. Commercial kits are available for this assay.[7][8]
Experimental Workflow:
Caption: Workflow for a colorimetric STS inhibition assay.
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Abcam ab204731 or Sigma-Aldrich MAK276).[7][8] This includes the assay buffer, substrate (e.g., 4-nitrocatechol sulfate), stop/developing solution, and a standard (e.g., 4-nitrocatechol).
-
Standard Curve: Prepare a standard curve using the provided standard (e.g., 4-nitrocatechol) to determine the concentration of the product formed in the enzymatic reaction.
-
Sample Preparation: Prepare the enzyme source (purified enzyme or cell/tissue homogenate) and the test inhibitor (this compound) at various concentrations.
-
Plate Setup (96-well plate):
-
Standard wells: Add the standard at different concentrations.
-
Sample wells: Add the enzyme preparation and different concentrations of the inhibitor.
-
Control wells: Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
-
Reaction Initiation: Add the sulfatase substrate to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add the stop/developing solution to all wells. This will stop the reaction and allow the color to develop.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Use the standard curve to determine the amount of product formed in each well. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the radiometric assay.
Conclusion
The protocols outlined in this document provide robust and reliable methods for the in vitro characterization of novel steroid sulfatase inhibitors such as this compound. The choice between a radiometric and a colorimetric assay will depend on the available laboratory equipment and safety considerations. Consistent and accurate data generated from these assays are crucial for the preclinical evaluation of new therapeutic agents targeting steroid sulfatase.
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Development of novel steroid sulfatase inhibitors. I. Synthesis and biological evaluation of biphenyl-4-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Measuring the Effects of Steroid Sulfatase-IN-7 on Hormone Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), to their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2] These active steroids can then be further converted to potent androgens and estrogens, like testosterone and estradiol, which play crucial roles in various physiological and pathological processes, including the development and progression of hormone-dependent cancers.[1][3][4]
Steroid sulfatase-IN-7 is a potent inhibitor of the STS enzyme. By blocking the activity of STS, this inhibitor is expected to decrease the levels of active androgens and estrogens, thereby providing a potential therapeutic strategy for hormone-dependent diseases. These application notes provide a comprehensive guide to measuring the effects of this compound on hormone levels, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action of Steroid Sulfatase
Steroid sulfatase is a membrane-bound microsomal enzyme that cleaves the sulfate group from various steroid sulfates.[5] This desulfation process is a key step in the intracrine production of active steroid hormones in peripheral tissues. The inhibition of STS leads to an accumulation of inactive sulfated steroids and a reduction in the pool of active steroids available to bind to their respective receptors.
Data Presentation: Effects of this compound on Hormone Levels
The following tables summarize the expected quantitative changes in key hormone levels following treatment with this compound. The data presented here is illustrative and based on findings from studies with other potent STS inhibitors.[6] Researchers should generate their own data for this compound.
Table 1: In Vitro Inhibition of STS Activity
| Compound | Concentration (nM) | Cell Line | STS Activity Inhibition (%) |
| This compound | 10 | MCF-7 | >95 |
| This compound | 50 | LNCaP | >98 |
| Vehicle Control | - | MCF-7 | 0 |
| Vehicle Control | - | LNCaP | 0 |
Table 2: In Vivo Effects on Plasma Hormone Levels in a Preclinical Model (e.g., Ovariectomized Mice)
| Treatment Group | DHEAS (ng/mL) | DHEA (ng/mL) | Estrone (pg/mL) | Estradiol (pg/mL) | Testosterone (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 3.5 ± 0.5 | 25.8 ± 3.2 | 8.1 ± 1.1 | 12.5 ± 1.8 |
| This compound (10 mg/kg) | 45.8 ± 5.3 | 0.8 ± 0.2 | 8.2 ± 1.5 | 2.5 ± 0.6 | 4.1 ± 0.9 |
| p-value | <0.001 | <0.001 | <0.001 | <0.001 | <0.001 |
Mandatory Visualizations
Figure 1. Androgen and Estrogen Synthesis Pathways and the Site of Action of this compound.
Figure 2. General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Steroid Sulfatase Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on STS activity in a cancer cell line.
Materials:
-
Cancer cell line expressing STS (e.g., MCF-7 for estrogen-dependent breast cancer, LNCaP for androgen-dependent prostate cancer)
-
Cell culture medium and supplements
-
This compound
-
DHEAS (substrate)
-
Tritiated DHEAS ([³H]DHEAS)
-
Toluene
-
Scintillation fluid
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the selected cell line to ~80% confluency in appropriate medium.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
STS Activity Assay: a. In a microcentrifuge tube, add a reaction mixture containing cell lysate (normalized for protein content), buffer, and [³H]DHEAS. b. Incubate the reaction at 37°C for a specific time (e.g., 1-2 hours). c. Stop the reaction by adding an organic solvent like toluene. d. Vortex vigorously to separate the aqueous and organic phases. The product, [³H]DHEA, will partition into the organic phase. e. Centrifuge to completely separate the phases. f. Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid. g. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the STS activity as the amount of [³H]DHEA formed per unit of protein per unit of time. Determine the IC50 value for this compound by plotting the percentage of STS inhibition against the log of the inhibitor concentration.
Protocol 2: Measurement of Steroid Hormones in Serum/Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple steroid hormones simultaneously.
Materials:
-
Serum or plasma samples
-
Internal standards (deuterated analogs of the hormones to be measured)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent for extraction
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column
-
Mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid)
-
96-well plates for sample preparation
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of serum/plasma in a microcentrifuge tube, add the internal standard mix. b. Add 1 mL of MTBE, vortex for 10 minutes, and centrifuge at 10,000 x g for 5 minutes. c. Freeze the aqueous layer by placing the tubes in a dry ice/ethanol bath. d. Decant the organic supernatant into a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of 50% methanol.
-
LC-MS/MS Analysis: a. Inject a portion of the reconstituted sample onto the LC-MS/MS system. b. Separate the steroid hormones using a gradient elution on the C18 column. c. Detect and quantify the hormones using multiple reaction monitoring (MRM) mode. Each hormone and its internal standard will have specific precursor-to-product ion transitions.
-
Data Analysis: a. Generate a calibration curve for each hormone using known concentrations of standards. b. Calculate the concentration of each hormone in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Protocol 3: Measurement of Steroid Hormones by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method suitable for measuring specific steroid hormones.
Materials:
-
Commercially available ELISA kit for the specific hormone of interest (e.g., DHEA, Estradiol)
-
Serum or plasma samples
-
Microplate reader
Procedure:
-
Follow the Manufacturer's Instructions: The specific steps will vary depending on the kit, but a general competitive ELISA protocol is as follows: a. Prepare standards and samples. Samples may require dilution. b. Add standards and samples to the wells of the antibody-coated microplate. c. Add the enzyme-conjugated hormone to the wells. This will compete with the hormone in the sample for binding to the antibody. d. Incubate for the specified time and temperature. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the hormone in the sample. g. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of the hormone in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The protocols and guidelines presented here provide a robust framework for researchers to accurately measure the effects of this compound on hormone levels. By employing these methods, scientists can effectively evaluate the potency and efficacy of this inhibitor in both in vitro and in vivo settings, contributing to the development of novel therapies for hormone-dependent diseases. It is crucial to perform these experiments with appropriate controls and to analyze the data with rigorous statistical methods to ensure the validity of the findings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Troubleshooting & Optimization
Navigating Solubility Challenges with Steroid Sulfatase-IN-7: A Technical Guide
Researchers and drug development professionals working with the novel steroid sulfatase inhibitor, Steroid Sulfatase-IN-7, may encounter solubility hurdles that can impact experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful preparation and application of this compound in your research.
Quick Reference: Solubility of Steroid Sulfatase Inhibitors
While specific data for this compound is not publicly available, the following tables summarize the solubility of related and well-characterized steroid sulfatase inhibitors, Irosustat (STX64) and Danazol. This information can serve as a valuable starting point for solvent selection and concentration determination.
Table 1: Solubility of Irosustat (STX64)
| Solvent | Concentration | Notes |
| DMSO | 62 mg/mL (200.42 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Ethanol | 15 mg/mL | |
| Water | Insoluble |
Table 2: Solubility of Danazol
| Solvent | Concentration | Notes |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~20 mg/mL | |
| Chloroform | 25 mg/mL | |
| Water | Practically insoluble/insoluble.[2][3] | |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | For aqueous solutions, first dissolve in DMSO and then dilute.[4] |
Troubleshooting Common Solubility Issues
This section addresses frequent problems encountered when preparing solutions of this compound and offers systematic approaches to resolve them.
My compound won't dissolve in the initial solvent.
-
Verify Solvent Choice: Many organic small molecules are sparingly soluble in aqueous solutions but show good solubility in organic solvents like DMSO or ethanol.[4]
-
Increase Mechanical Agitation: Vortexing or sonication can aid in the dissolution of the compound. Gentle heating (not exceeding 50°C) can also be effective, but be mindful of potential compound degradation.
-
Use Fresh, High-Purity Solvent: Solvents like DMSO can absorb moisture, which may reduce the solubility of your compound.[1] Always use fresh, anhydrous-grade solvents.
The compound precipitates when I dilute my stock solution in aqueous media.
This is a common issue when diluting a concentrated DMSO stock into cell culture media or aqueous buffers.
-
Lower the Final DMSO Concentration: While preparing serial dilutions, perform them in DMSO first before the final dilution into the aqueous medium.
-
Optimize the Dilution Step: Add the DMSO stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider Surfactants or Co-solvents: For in vivo or certain in vitro applications, co-solvents like PEG300, Tween-80, or cyclodextrins can be used to improve solubility and stability in aqueous solutions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Based on data from similar steroid sulfatase inhibitors, Dimethyl sulfoxide (DMSO) is a good starting point for creating a concentrated stock solution.[1] Ethanol is another potential option.[4]
Q2: What is the maximum recommended concentration of DMSO in my cell culture experiment?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to keep it below 0.1% to minimize toxicity. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Check the manufacturer's data sheet for specific long-term storage recommendations.
Q4: Can I use heat to dissolve this compound?
A4: Gentle heating can be used to aid dissolution, but it should be done with caution as excessive heat can degrade the compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (in DMSO): Perform any necessary serial dilutions of the stock solution in fresh DMSO to achieve an intermediate concentration.
-
Final Dilution (in Aqueous Media): Slowly add the desired volume of the DMSO solution to your pre-warmed cell culture medium while gently vortexing. Ensure the final DMSO concentration in the media is as low as possible (ideally ≤ 0.1%).
-
Application: Immediately add the final working solution to your cells.
Visual Guides
Below are diagrams to visualize key processes and pathways related to your work with steroid sulfatase inhibitors.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified steroidogenesis pathway showing the action of Steroid Sulfatase.
References
Optimizing Steroid Sulfatase-IN-7 Concentration in Experiments: A Technical Support Center
Welcome to the technical support center for Steroid Sulfatase-IN-7 (STS-IN-7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this potent, irreversible inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS is a critical enzyme in the biosynthesis of active steroid hormones.[2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can then be converted into estrogens and androgens, which can promote the growth of hormone-dependent cancers.[2][3] By irreversibly binding to and inactivating STS, this compound blocks this conversion, thereby reducing the levels of active estrogens and androgens in tissues.
Q2: What are the primary research applications for this compound?
Given its mechanism of action, this compound is primarily used in cancer research, particularly for studying hormone-dependent cancers such as breast, prostate, and endometrial cancers. It is a valuable tool for investigating the role of the sulfatase pathway in tumor growth and for evaluating STS as a therapeutic target.[4]
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). Due to its high potency, a stock concentration of 1-10 mM is generally sufficient. For in vivo studies, a formulation in a vehicle such as 30% PEG300, 5% Tween 80, and 65% saline/PBS may be suitable, though this should be optimized for your specific experimental model.[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C and are typically stable for several months. For short-term use, refrigerated storage at 4°C for a few days may be acceptable, but it is always best to refer to the manufacturer's specific recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | Incorrect concentration: The concentration of STS-IN-7 may be too low for the specific cell line or experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration. Start with a range based on the IC50 (0.05 nM) and literature on similar inhibitors (e.g., 0.1 nM to 10 µM).- Ensure accurate dilution of the stock solution. |
| Degraded inhibitor: Improper storage or handling may have led to the degradation of the compound. | - Prepare a fresh stock solution from the powder.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Cell line insensitivity: The chosen cell line may not rely heavily on the sulfatase pathway for steroid hormone production. | - Confirm STS expression in your cell line via Western blot or qPCR.- Consider using a cell line known to have high STS activity (e.g., ZR-75-1, BT-474, or STS-overexpressing cells).[6][7] | |
| High cytotoxicity or off-target effects | Concentration too high: Excessive concentrations of the inhibitor can lead to non-specific effects and cell death. | - Lower the concentration of STS-IN-7. Even potent inhibitors can have off-target effects at high concentrations.[8]- Reduce the incubation time. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%).- Include a vehicle-only control in your experiments. | |
| Irreversible inhibition: As an irreversible inhibitor, prolonged exposure can lead to complete and lasting shutdown of the STS enzyme, which might have unforeseen consequences.[9] | - Consider shorter incubation times or a washout experiment to assess the recovery of cellular processes. | |
| Precipitation of the compound in culture medium | Poor solubility: The inhibitor may not be fully soluble in the aqueous culture medium at the desired concentration. | - Ensure the stock solution is fully dissolved before adding it to the medium.- Do not exceed the recommended final solvent concentration.- Consider using a different formulation or a solubilizing agent, though this should be tested for its own effects on the cells. |
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the cell line, experimental duration, and specific endpoint being measured. The following table provides a general guideline based on its high potency and data from similar STS inhibitors.
| Experiment Type | Starting Concentration Range | Key Considerations |
| In Vitro (Cell-based assays) | 0.1 nM - 10 µM | The IC50 for STS-IN-7 is 0.05 nM.[1] For cell growth inhibition assays in sensitive lines, concentrations as low as 0.18 nM have been effective for other STS inhibitors.[6] A broader range may be necessary for different cell lines and to assess potential cytotoxicity.[10] |
| In Vivo (Animal studies) | 0.5 mg/kg - 20 mg/kg (oral administration) | This range is based on studies with other potent STS inhibitors.[11][12] The optimal dose and administration route should be determined empirically for your specific animal model. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or similar)
This protocol describes a general procedure for assessing the effect of this compound on the viability of hormone-dependent cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of STS-IN-7 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability at each concentration of this compound.
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression in cells treated with this compound. This can be used to confirm the downregulation of STS or to investigate the effect on downstream signaling pathways.
-
Cell Treatment: Plate cells in 6-well plates or larger culture dishes. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-STS, anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
Inhibition of steroid sulfatase by this compound primarily impacts the local production of active estrogens and androgens. This can have downstream effects on various signaling pathways that are crucial for cancer cell proliferation, survival, and growth. The diagram below illustrates the central role of STS in steroid hormone synthesis and its potential influence on the PI3K/Akt and MAPK/ERK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer steroid sulfatase inhibitors: synthesis of a potent fluorinated second-generation agent, in vitro and in vivo activities, molecular modeling, and protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Steroid sulfatase-IN-7 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and handling of Steroid Sulfatase-IN-7 (STS-IN-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an irreversible inhibitor of the steroid sulfatase (STS) enzyme. It exhibits high potency, with an IC50 value of 0.05 nM against human placental STS.[1][2] Its primary application is in cancer research, particularly in studies involving hormone-dependent cancers.[1][2][3]
Q2: How should I store this compound upon receipt?
For optimal stability, it is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot of this compound for precise storage recommendations.[2] Generally, the compound is shipped at room temperature for short-term transit.[2] For long-term storage, similar compounds are typically stored as a powder at -20°C and as a solution at -80°C.
Q3: How do I reconstitute and prepare stock solutions of this compound?
To prepare a stock solution, it is recommended to use a suitable solvent such as DMSO. For detailed instructions on preparing stock solutions and handling the product, please refer to the "Handling Instructions" document that can be accessed from the supplier's product page.[2]
Q4: What is the mechanism of action of this compound?
This compound is an irreversible inhibitor.[1][2] This means it covalently binds to the active site of the steroid sulfatase enzyme, permanently inactivating it. This prevents the hydrolysis of steroid sulfates into their active forms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity observed in experiments. | Improper storage: The compound may have degraded due to incorrect storage conditions. | Always store the compound as recommended in the Certificate of Analysis. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Incorrect solution preparation: The compound may not be fully dissolved or may have precipitated out of solution. | Ensure the compound is completely dissolved in the recommended solvent. Briefly vortex or sonicate if necessary. Visually inspect the solution for any precipitate before use. | |
| Experimental errors: Issues with the assay protocol, cell line, or other reagents. | Review the experimental protocol thoroughly. Ensure the cell lines are healthy and the other reagents are of high quality and correctly prepared. Include appropriate positive and negative controls in your experiment. | |
| Precipitation observed in the stock solution. | Low solubility in the chosen solvent: The concentration of the stock solution may be too high for the solvent. | Try preparing a more dilute stock solution. Refer to any available solubility data for this compound in different solvents. |
| Storage at an inappropriate temperature: The solution may not be stable at the storage temperature. | Store stock solutions at -80°C as is common practice for similar compounds, unless otherwise specified in the product documentation. |
Stability and Storage Conditions
While specific, quantitative stability data for this compound is not publicly available without a Certificate of Analysis, the following table provides general guidance based on information for similar compounds and supplier recommendations. Users must refer to the documentation provided with their specific product for accurate storage information.
| Form | Storage Temperature | Expected Stability | Notes |
| Powder | -20°C | Refer to Certificate of Analysis | Keep in a tightly sealed container, protected from light and moisture. |
| In Solution (e.g., DMSO) | -80°C | Refer to Certificate of Analysis | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Workflow for an In Vitro STS Inhibition Assay
This is a generalized workflow. Specific details may vary based on the cell line and experimental objectives.
Caption: General workflow for an in vitro steroid sulfatase inhibition assay.
Signaling Pathway of Steroid Sulfatase Action
The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active steroids, which can then influence cellular processes.
Caption: Role of steroid sulfatase and its inhibition by this compound.
References
How to improve Steroid sulfatase-IN-7 efficacy in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Steroid sulfatase-IN-7 (STS-IN-7) in in vitro experiments. Our goal is to help you optimize the efficacy of this potent inhibitor and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS).[2][3][4][5][6][7] By irreversibly inhibiting STS, STS-IN-7 blocks the production of these active steroids, making it a valuable tool for studying hormone-dependent diseases like breast and prostate cancer.[4][8][9] Its mechanism of action is characteristic of sulfamate-based inhibitors, which involves the active pharmacophore, an aryl sulfamate ester, targeting the enzyme's active site.[4][10]
Q2: What is the reported in vitro potency of this compound?
This compound has a reported IC50 value of 0.05 nM against human placental steroid sulfatase, indicating very high potency.[1]
Q3: In which cell lines can I use this compound?
STS-IN-7 can be used in cell lines that express steroid sulfatase. Commonly used models for studying STS inhibition include breast cancer cell lines (e.g., MCF-7, T-47D), prostate cancer cell lines (e.g., LNCaP, VCaP), and placental carcinoma cells (e.g., JEG-3).[4][9][10] The choice of cell line should be guided by your specific research question and the endogenous expression level of STS.
Q4: How should I prepare and store this compound?
For optimal performance, it is critical to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a high-quality solvent like DMSO to create a concentrated stock solution. This stock solution should then be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11] Before each experiment, a fresh aliquot should be thawed and diluted to the final working concentration in the appropriate assay buffer or cell culture medium.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lower than expected inhibition of STS activity | Incorrect Inhibitor Concentration: The final concentration of STS-IN-7 in the assay may be too low. | Verify calculations for serial dilutions. Prepare fresh dilutions from a new stock aliquot. |
| Degraded Inhibitor: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the inhibitor stock solution. Ensure proper storage conditions are maintained. | |
| High Cell Density: A high number of cells can lead to increased enzyme concentration, requiring a higher inhibitor concentration for effective inhibition. | Optimize cell seeding density to ensure consistent and appropriate enzyme levels in your assay. | |
| Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for inhibitor binding or activity. | Ensure the assay buffer is at room temperature and the correct pH.[11][12] Verify that all assay components are compatible and prepared correctly.[12] | |
| Inconsistent or variable results between experiments | Inconsistent Cell Confluence: The level of STS expression can vary with cell confluence, leading to variability in inhibitor efficacy. | Standardize the cell seeding density and ensure that cells are at a consistent level of confluence for all experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in inhibitor and substrate concentrations. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction to minimize well-to-well variability.[12] | |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can affect enzyme activity and cell viability. | Ensure the final solvent concentration is consistent across all wells and is at a level that does not impact the assay (typically ≤ 0.5%). | |
| No inhibition observed | Inactive Inhibitor: The inhibitor may be completely degraded or inactive. | Test a new vial or lot of the inhibitor. Confirm the activity of the inhibitor in a cell-free enzymatic assay before proceeding to cell-based assays. |
| Low STS Expression in Cell Line: The chosen cell line may not express sufficient levels of steroid sulfatase. | Confirm STS expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with known high STS expression. | |
| Incorrect Assay Protocol: A step in the experimental protocol may have been omitted or performed incorrectly. | Carefully review the entire protocol to ensure all steps are followed precisely. |
Experimental Protocols
Protocol 1: In Vitro STS Inhibition Assay in a Cell-Free System
This protocol provides a general framework for assessing the inhibitory activity of STS-IN-7 using a purified or recombinant steroid sulfatase enzyme.
Materials:
-
Purified or recombinant human steroid sulfatase
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate (e.g., p-nitrophenyl sulfate or a fluorescent substrate)
-
96-well microplate (black plates for fluorescent assays, clear plates for colorimetric assays)[12]
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of STS-IN-7 in DMSO.
-
Create a series of dilutions of STS-IN-7 in Assay Buffer.
-
Prepare the substrate solution in Assay Buffer at a concentration appropriate for the assay (typically at or below the Km).
-
Dilute the STS enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add a small volume of the diluted STS-IN-7 or vehicle control (Assay Buffer with the same concentration of DMSO) to the wells of the 96-well plate.
-
Add the diluted STS enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).
-
Measure the product formation using a microplate reader at the appropriate wavelength for the substrate used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of STS-IN-7 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro STS Inhibition Assay in a Whole-Cell System
This protocol describes how to measure the inhibition of STS activity by STS-IN-7 in a cellular context.
Materials:
-
STS-expressing cells (e.g., MCF-7)
-
Cell culture medium
-
This compound
-
Substrate (e.g., radiolabeled [3H]-estrone sulfate or a fluorogenic substrate)
-
96-well cell culture plate
-
Scintillation counter (for radiolabeled substrate) or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the STS-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of STS-IN-7 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of STS-IN-7 or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for inhibitor uptake and interaction with the enzyme.
-
-
Substrate Addition:
-
Add the substrate to each well.
-
-
Enzymatic Reaction:
-
Incubate the cells for a time sufficient for measurable substrate conversion (e.g., 4-6 hours).
-
-
Product Measurement:
-
If using a radiolabeled substrate, the product can be separated from the substrate by solvent extraction and quantified by liquid scintillation counting.
-
If using a fluorogenic substrate, the fluorescence can be measured directly in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of STS-IN-7 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: Steroid Sulfatase (STS) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a whole-cell in vitro STS inhibition assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low efficacy of STS-IN-7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 6. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Steroid Sulfatase-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Steroid sulfatase-IN-7. The information focuses on potential off-target effects and provides guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens that drive the growth of hormone-dependent cancers.[2][3][4] By irreversibly binding to STS, this compound blocks this conversion, thereby reducing the levels of active steroid hormones.[5]
Q2: I am seeing unexpected effects in my cell-based assays that don't seem related to STS inhibition. What could be the cause?
While this compound is highly potent against its intended target, unexpected cellular phenotypes could be due to off-target effects. This compound belongs to the aryl sulfamate class of inhibitors. Recent studies have revealed that some aryl sulfamates can have unexpected off-target effects, including the inhibition of lipid kinases.[6] These off-target interactions could lead to unforeseen biological responses in your experiments. It is crucial to validate that the observed phenotype is a direct result of STS inhibition.
Q3: How can I confirm that the observed cellular phenotype is due to on-target STS inhibition?
To confirm on-target activity, consider the following control experiments:
-
Rescue experiments: If the observed phenotype is due to the depletion of active steroids, it should be reversible by the addition of downstream active hormones like estradiol (E2) or dehydroepiandrosterone (DHEA).
-
Use of structurally different STS inhibitors: Employing another potent and specific STS inhibitor with a different chemical scaffold can help determine if the observed effect is specific to STS inhibition or an artifact of this compound's chemical structure.
-
STS knockdown/knockout models: Compare the phenotype induced by this compound with that observed in cells where the STS gene has been silenced (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). A high degree of similarity would support on-target activity.
Q4: What are the potential off-target effects of aryl sulfamate-based inhibitors like this compound?
A study investigating a library of aryl sulfamates found that these compounds can inhibit the growth of certain gut bacteria through a mechanism independent of sulfatase inhibition.[6] Thermal proteome profiling in this study identified a lipid kinase as a potential off-target responsible for these effects.[6] This suggests that other enzymes, particularly kinases, could be unintended targets for this compound. Therefore, if you observe effects on cellular processes regulated by lipid signaling, it is prudent to investigate potential off-target kinase inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-free vs. cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cellular permeability: | This compound may have poor membrane permeability, leading to a lower effective concentration inside the cell. |
| Presence of efflux pumps: | Cancer cell lines can overexpress efflux pumps that actively remove the inhibitor from the cytoplasm, reducing its intracellular concentration. |
| High protein binding: | The inhibitor may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit STS. |
| Metabolic instability: | The compound may be metabolized by the cells into a less active or inactive form. |
Issue 2: Observed cellular effect is not rescued by supplementing with active steroid hormones.
| Potential Cause | Troubleshooting Steps |
| Off-target effect: | The phenotype may be due to the inhibition of an unrelated protein, such as a kinase.[6] |
| STS-independent function of sulfated steroids: | The sulfated steroid precursors themselves may have biological activity that is independent of their conversion to active hormones. |
| Complex downstream signaling: | The inhibitor might be affecting multiple pathways, and rescuing only the steroid hormone axis is insufficient to reverse the phenotype. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the off-target effects of this compound. Researchers are encouraged to perform their own selectivity profiling. The on-target potency is summarized below:
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| This compound | Human placental STS | 0.05 | Cell-free |
Experimental Protocols
Protocol 1: Steroid Sulfatase (STS) Activity Assay (Radiometric Method)
This protocol is a common method for measuring STS activity in cell lysates or tissue homogenates.
Materials:
-
[7-³H]-Estrone-3-sulfate (E1S) as substrate
-
Phosphate buffer (pH 7.4)
-
Toluene
-
Scintillation fluid
-
Cell lysate or tissue homogenate
-
This compound or other inhibitors
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare cell lysates or tissue homogenates in a suitable buffer. Determine the total protein concentration of the lysate.
-
In a microcentrifuge tube, add a specific amount of protein (e.g., 50-100 µg) from your sample.
-
Add varying concentrations of this compound to the tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the lysate with the inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [7-³H]-E1S to a final concentration that is at or below the Km for the enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding toluene. The toluene will extract the product, [³H]-Estrone, while the substrate remains in the aqueous phase.
-
Vortex the tubes vigorously and then centrifuge to separate the phases.
-
Transfer an aliquot of the toluene (organic) phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the STS activity as the amount of product formed per unit of time per milligram of protein. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Kinase Selectivity Profiling
To investigate potential off-target effects on kinases, it is recommended to use a commercial kinase profiling service. These services offer screening against a broad panel of kinases.
General Workflow:
-
Select a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers kinase screening services. Examples include Eurofins, Reaction Biology, and Thermo Fisher Scientific.
-
Choose a Kinase Panel: Select a panel that covers a diverse range of kinase families. A broad "kinome scan" is often a good starting point. If you suspect a particular family of kinases is involved (e.g., lipid kinases), you can opt for a more focused panel.[2][7][8]
-
Provide the Compound: Submit a sample of this compound at the required concentration and purity to the service provider.
-
Assay Performance: The CRO will perform the kinase assays, typically using radiometric, fluorescence, or luminescence-based methods to measure the activity of each kinase in the presence of your compound.
-
Data Analysis: You will receive a report detailing the percentage of inhibition for each kinase at the tested concentration. For significant hits, you may want to follow up with IC50 determination to quantify the potency of the off-target inhibition.
Visualizations
References
- 1. assayquant.com [assayquant.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Arylsulfamates inhibit colonic Bacteroidota growth through a sulfatase-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pharmaron.com [pharmaron.com]
Technical Support Center: Steroid Sulfatase-IN-7 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Steroid sulfatase-IN-7 in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound, focusing on formulation, efficacy, and interpretation of results.
| Issue | Potential Cause | Recommended Action |
| Poor Solubility/Precipitation in Vehicle | This compound, like many small molecule inhibitors, may have low aqueous solubility. | 1. Optimize Vehicle Formulation: Test a range of biocompatible solvents. Start with common vehicles for poorly soluble drugs such as a mixture of 5% Tween 80 and 5% ethanol in PBS, or PEG300/PEG400.[1] 2. Sonication: Gently sonicate the solution to aid dissolution. 3. Solubility Testing: Perform a small-scale solubility test before preparing a large batch. |
| Lack of In Vivo Efficacy | 1. Inadequate Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. 2. Suboptimal Dosing or Route of Administration: The dose may be too low or the administration route inefficient. 3. Rapid Metabolism/Clearance: The inhibitor may be quickly cleared from circulation. | 1. Confirm Formulation Stability: Ensure the compound remains in solution after preparation and administration. 2. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose. 3. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure plasma and tissue concentrations of the inhibitor over time. 4. Alternative Administration Routes: Consider different routes (e.g., oral gavage, intraperitoneal, subcutaneous) based on the experimental model and the inhibitor's properties. |
| High Variability in Results | 1. Inconsistent Formulation: Variability in the preparation of the dosing solution. 2. Inaccurate Dosing: Errors in animal dosing. 3. Biological Variability: Natural variation between individual animals. | 1. Standardize Formulation Protocol: Ensure consistent preparation of the dosing solution for all animals. 2. Accurate Dosing Technique: Calibrate equipment and ensure proper administration technique. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Off-Target Effects/Toxicity | 1. Non-Specific Inhibition: The inhibitor may be affecting other enzymes. 2. Vehicle Toxicity: The solvent system may be causing adverse effects. | 1. Selectivity Profiling: If not already done, test the inhibitor against a panel of related sulfatases or other relevant enzymes. 2. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its effects. 3. Monitor Animal Health: Closely monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the enzyme steroid sulfatase (STS).[2] STS is responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] By irreversibly binding to and inactivating STS, this compound blocks the production of these active steroids.[5]
Q2: How should I prepare this compound for in vivo administration?
A2: Due to its likely poor water solubility, a common approach for similar non-steroidal inhibitors is to use a vehicle containing a combination of solvents. A suggested starting point is a vehicle composed of 5% Tween 80 and 5% ethanol in phosphate-buffered saline (PBS).[6] Alternatively, polyethylene glycol (PEG), such as PEG300 or PEG400, can be used.[1] It is crucial to perform a small-scale solubility test to determine the optimal vehicle for your specific lot of the compound and desired concentration. After preparation, stock solutions are typically stored at -80°C for long-term stability.[1]
Q3: What is a typical in vivo experimental setup to test the efficacy of an STS inhibitor?
A3: A common model, particularly for hormone-dependent cancers, involves using xenografts in immunocompromised mice (e.g., nude mice). For instance, MCF-7 breast cancer cells, which express STS, can be implanted in ovariectomized mice.[7] To stimulate tumor growth, the animals are supplemented with a substrate for STS, such as estrone sulfate (E1S). The mice are then treated with the STS inhibitor (e.g., via oral gavage or intraperitoneal injection), and tumor growth is monitored over time and compared to a vehicle-treated control group.[7]
Q4: How can I confirm that this compound is inhibiting its target in vivo?
A4: Target engagement can be confirmed by measuring STS activity in tissue homogenates (e.g., from the tumor or liver) at the end of the study. A significant reduction in STS activity in the inhibitor-treated group compared to the control group would confirm target engagement.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Model
Objective: To evaluate the effect of this compound on the growth of hormone-dependent tumors in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80, 5% ethanol in PBS)
-
MCF-7 cells (or other relevant cell line expressing STS)
-
Ovariectomized nude mice
-
Estrone sulfate (E1S)
-
Calipers for tumor measurement
Procedure:
-
Implant MCF-7 cells subcutaneously into the flanks of ovariectomized nude mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Implant a slow-release pellet of E1S to provide the substrate for STS and stimulate tumor growth.
-
Randomize mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle alone to the control group.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., STS activity assay).
Visualizations
Signaling Pathway of Steroid Sulfatase
Caption: Steroid sulfatase (STS) signaling pathway and its inhibition.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for in vivo efficacy testing of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common in vivo issues.
References
- 1. Steroid sulfatase-IN-4 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Steroid sulfatase-IN-7 treatment duration
Welcome to the technical support center for Steroid Sulfatase-IN-7 (STS-IN-7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of STS-IN-7 in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your treatment protocols, with a specific focus on adjusting treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme Steroid Sulfatase (STS). STS is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1-S), into their biologically active forms, DHEA and estrone, respectively.[1][2][3][4] These can then be further converted into androgens and estrogens.[1][3] By inhibiting STS, STS-IN-7 blocks this conversion, thereby reducing the levels of active androgens and estrogens in target tissues. This makes it a valuable tool for studying the role of steroid hormones in various physiological and pathological processes, including hormone-dependent cancers.[3][5]
Q2: What is a typical starting concentration and treatment duration for STS-IN-7 in cell culture experiments?
A2: The optimal concentration and duration of treatment with any inhibitor are highly dependent on the cell type and the specific experimental goals. As a general starting point for a novel inhibitor like STS-IN-7, it is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
For initial experiments, if the IC50 value is not known, you can start with a wide range of concentrations. Based on general guidance for enzyme inhibitors, a starting point could be 5 to 10 times the anticipated Ki or IC50 value to achieve complete inhibition.[6] For many enzyme inhibitors used in cell culture, concentrations in the range of 1-10 µM are a reasonable starting point.[7]
Regarding treatment duration, this can vary from a few hours to several days, depending on the biological question. For studying acute effects on signaling pathways, a shorter duration (e.g., 2-24 hours) may be sufficient. For assessing long-term effects like cell proliferation or apoptosis, a longer duration (e.g., 48-72 hours or more) will likely be necessary.[8] An initial time-course experiment is recommended to determine the optimal treatment window.
Disclaimer: The following tables and protocols are based on a hypothetical IC50 value for STS-IN-7. Researchers must determine the actual IC50 for their specific experimental system.
Troubleshooting Guide: Adjusting Treatment Duration
Issue 1: No observable effect of STS-IN-7 treatment.
| Possible Cause | Suggested Solution |
| Treatment duration is too short. | The biological effect you are measuring (e.g., changes in gene expression, cell viability) may require a longer exposure to the inhibitor. Solution: Perform a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment window. |
| Inhibitor concentration is too low. | The concentration of STS-IN-7 may be insufficient to effectively inhibit STS in your cell line. Solution: Perform a dose-response experiment to determine the IC50. A good starting range is 0.1 nM to 10 µM. Ensure the concentration used is appropriate to achieve the desired level of inhibition. |
| Cell line is not dependent on the STS pathway. | The cell line you are using may not rely on the conversion of steroid sulfates for the production of active androgens or estrogens. Solution: Confirm the expression of STS in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to STS inhibition (e.g., certain breast or prostate cancer cell lines).[5] |
| Degradation of the inhibitor. | STS-IN-7 may be unstable in your culture medium over longer incubation periods. Solution: For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | The concentration of STS-IN-7 may be causing off-target effects or general cytotoxicity. Solution: Lower the concentration of the inhibitor. Refer to your dose-response curve to select a concentration that effectively inhibits STS with minimal impact on cell viability. |
| Treatment duration is too long. | Prolonged exposure to the inhibitor, even at a lower concentration, may be toxic to the cells. Solution: Reduce the treatment duration. A shorter exposure may be sufficient to achieve the desired biological effect without causing excessive cell death. |
| Solvent (e.g., DMSO) toxicity. | The concentration of the solvent used to dissolve STS-IN-7 may be toxic to your cells. Solution: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO).[7] Run a vehicle control (medium with solvent only) to assess the effect of the solvent on cell viability.[6][8] |
Experimental Protocols
Protocol 1: Determination of IC50 for STS-IN-7
This protocol outlines a general method for determining the IC50 of STS-IN-7 in a cell line of interest using a cell viability assay.
Materials:
-
STS-IN-7
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
DMSO (or other appropriate solvent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of STS-IN-7 in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of STS-IN-7 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Time-Course Experiment
This protocol is designed to determine the optimal treatment duration for STS-IN-7.
Materials:
-
STS-IN-7
-
Cell line of interest
-
Complete cell culture medium
-
Multiple 24-well or 6-well cell culture plates
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple plates.
-
Treatment: Treat the cells with a predetermined concentration of STS-IN-7 (e.g., 2x the IC50) or a vehicle control.
-
Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells from one plate for each condition.
-
Downstream Analysis: Analyze the harvested cells for your endpoint of interest (e.g., protein levels of a downstream target, expression of a target gene, or a phenotypic change).
-
Data Analysis: Plot the measured effect against time to determine the point at which the desired effect is optimal.
Visualizations
Signaling Pathway of Steroid Sulfatase
References
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Steroid Sulfatase Inhibitors: Irosustat vs. Steroid Sulfatase-IN-7
For researchers and drug development professionals in oncology and endocrinology, the inhibition of steroid sulfatase (STS) presents a compelling therapeutic strategy. STS plays a pivotal role in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors. By blocking this enzyme, STS inhibitors can effectively reduce the levels of hormones that drive the growth of hormone-dependent cancers. This guide provides a comparative overview of two notable STS inhibitors: Irosustat (also known as STX64 or 667-COUMATE), a well-characterized clinical-stage inhibitor, and Steroid Sulfatase-IN-7, a potent preclinical compound.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Irosustat and this compound, facilitating a direct comparison of their in vitro potency.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC50 | Citation(s) |
| Irosustat | Steroid Sulfatase (STS) | Human Placental Microsomes | 8 nM | [1][2][3] |
| MCF-7 Cells | 0.2 nM | [1] | ||
| JEG-3 Cells | 0.015 - 0.025 nM | [4][5] | ||
| This compound | Steroid Sulfatase (STS) | Human Placental STS | 0.05 nM | [6] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Citation(s) |
| Irosustat | Ovariectomized Rats | NMU-induced Mammary Tumors | 2 mg/kg, p.o. for 5 days | Dose-dependently decreased tumor growth | [1] |
| Ovariectomized Rats | NMU-induced Mammary Tumors | 10 mg/kg, p.o. | 97.9 ± 0.06% inhibition of liver STS activity | [1] | |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: While extensive in vivo data for Irosustat is available from numerous preclinical and clinical studies, specific in vivo efficacy data for this compound is not readily found in the public domain based on the conducted searches.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of steroid sulfatase inhibitors.
In Vitro Steroid Sulfatase Inhibition Assay (Human Placental Microsomes)
This assay determines the direct inhibitory effect of a compound on the STS enzyme.
-
Enzyme Source: Human placental microsomes are commonly used as a rich source of STS.
-
Substrate: A radiolabeled substrate, such as [³H]estrone-3-sulfate, is used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the placental microsomes.
-
Reaction Initiation: The reaction is initiated by adding the radiolabeled substrate.
-
Reaction Termination and Product Separation: The reaction is stopped, and the product ([³H]estrone) is separated from the unreacted substrate using an organic solvent extraction.
-
Quantification: The amount of radioactivity in the organic phase, corresponding to the formed [³H]estrone, is measured by liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Steroid Sulfatase Inhibition Assay (MCF-7 Cells)
This assay assesses the ability of a compound to inhibit STS activity within a cellular context.
-
Cell Line: MCF-7 human breast cancer cells, which endogenously express STS, are commonly used.
-
Cell Culture: Cells are cultured in a suitable medium, often steroid-depleted, prior to the assay.
-
Treatment: Cells are treated with various concentrations of the test inhibitor.
-
Substrate Addition: A sulfated steroid substrate, such as estrone sulfate (E1S), is added to the culture medium.
-
Product Measurement: After a defined incubation period, the concentration of the resulting unconjugated steroid (estrone) in the culture medium is measured, typically by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Efficacy in Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of STS inhibitors.
-
Animal Model: Ovariectomized immunodeficient mice (e.g., nude or SCID mice) are typically used to mimic the postmenopausal hormonal environment.
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into the mice.
-
Hormone Supplementation: To drive tumor growth, the animals are supplemented with a sulfated steroid, such as estrone sulfate (E1S) or estradiol sulfate (E2S).
-
Treatment Administration: Once tumors are established, the animals are treated with the test compound (e.g., Irosustat) via a clinically relevant route, such as oral gavage. A vehicle control group is also included.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for biomarker analysis (e.g., measurement of STS activity or steroid levels).
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizing the Mechanism and Workflow
To better understand the context of these inhibitors, the following diagrams illustrate the steroid sulfatase pathway and a typical experimental workflow.
References
- 1. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel steroidal selective steroid sulfatase inhibitor KW-2581 inhibits sulfated-estrogen dependent growth of breast cancer cells in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Activity of Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of key steroid sulfatase (STS) inhibitors. Steroid sulfatase is a critical enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates.[1][2][3] Its inhibition is a promising therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer.[1][2][3] This document offers a direct comparison of the performance of well-characterized STS inhibitors, supported by experimental data, to aid in the selection of appropriate compounds for research and development.
Performance Comparison of STS Inhibitors
The inhibitory potency of different compounds against steroid sulfatase is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several prominent STS inhibitors, highlighting their relative potencies.
| Inhibitor | IC50 Value | Cell Line/Enzyme Source | Mechanism of Action | Reference |
| Irosustat (STX64) | 8 nM | Steroid Sulfatase Enzyme | Irreversible | [4] |
| 0.2 nM | MCF-7 cells | Irreversible | [4] | |
| 0.015 - 0.025 nM | JEG-3 cells | Irreversible | [5] | |
| EMATE (Estrone-3-O-sulfamate) | 65 pM | MCF-7 cells | Irreversible, Active Site-Directed | [1][6] |
| COUMATE | 380 nM | MCF-7 cells | Not Specified | [6] |
| Danazol | 2.3 - 8.2 µM (Ki) | Not Specified | Reversible | [7] |
Note: Lower IC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow
To understand the context of STS inhibition, it is crucial to visualize the affected signaling pathway and the general workflow for evaluating inhibitors.
Caption: Steroid sulfatase signaling pathway and point of inhibition.
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against steroid sulfatase.
Caption: General experimental workflow for STS inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for determining the inhibitory activity of STS inhibitors.
In Vitro STS Inhibition Assay using Cancer Cell Lines (e.g., MCF-7)
-
Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media until they reach about 80% confluency. The cells are then harvested and seeded into 24-well plates.[6]
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Irosustat, EMATE) for a specified period.[4][6]
-
Enzyme Activity Assay: A radiolabeled substrate, such as [3H]estrone sulfate, is added to each well to initiate the enzymatic reaction. The final concentration of the substrate is typically below its Km value.
-
Reaction Termination and Extraction: After a defined incubation period (e.g., 4-24 hours), the reaction is stopped. The steroids are then extracted from the medium using an organic solvent like toluene.
-
Product Separation and Quantification: The extracted steroids (unreacted substrate and the product, estrone) are separated using thin-layer chromatography (TLC). The radioactivity associated with the substrate and product spots is quantified using a radioisotope scanner.
-
Data Analysis: The percentage of estrone sulfate hydrolyzed to estrone is calculated. The inhibitory activity is determined by comparing the hydrolysis in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated from the dose-response curve.
In Vitro STS Inhibition Assay using Placental Microsomes
-
Microsome Preparation: Microsomes are prepared from human placenta, which is a rich source of steroid sulfatase.
-
Enzyme Assay: The assay is conducted in a buffer solution containing the placental microsomes, a radiolabeled substrate (e.g., [3H]estrone sulfate), and varying concentrations of the inhibitor.[6]
-
Incubation and Termination: The reaction mixture is incubated at 37°C for a specific duration. The reaction is then terminated.
-
Extraction and Analysis: Similar to the cell-based assay, the steroids are extracted and separated by TLC, followed by quantification of radioactivity to determine the extent of substrate hydrolysis and, consequently, the inhibitory potency of the compound.
Discussion of Alternatives
Irosustat (STX64) stands out as a potent, irreversible inhibitor that has undergone clinical trials.[2][3][8] Its low nanomolar to picomolar IC50 values in various assays demonstrate its high efficacy.[4][5] The irreversible nature of its inhibition, likely through modification of the active site formylglycine residue of the enzyme, leads to a prolonged duration of action.[9]
EMATE (Estrone-3-O-sulfamate) is an example of a highly potent, active site-directed steroidal inhibitor.[1][6] Its picomolar IC50 value in MCF-7 cells makes it one of the most potent STS inhibitors identified.[6] However, its steroidal structure may lead to estrogenic side effects, which is a consideration in its therapeutic application.[1]
Danazol is a synthetic steroid that exhibits a weaker, reversible inhibition of steroid sulfatase, with Ki values in the micromolar range.[7][10] Its mechanism of action is multifaceted, as it also interacts with various steroid hormone receptors and steroidogenesis enzymes.[7][11][12] Due to its lower potency and reversible nature, it is less frequently considered a lead compound for dedicated STS inhibition therapy compared to the sulfamate-based inhibitors.
References
- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Danazol - Wikipedia [en.wikipedia.org]
- 8. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 10. Inhibition of steroid sulfatase activity by danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Comparative Guide to the Cross-Reactivity of Steroid Sulfatase-IN-7
This guide provides a detailed comparison of Steroid sulfatase-IN-7 with other steroid sulfatase (STS) inhibitors, focusing on their cross-reactivity and performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals working in oncology and other fields where STS is a therapeutic target.
Introduction to Steroid Sulfatase (STS)
Steroid sulfatase is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into more potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers.[1][2] Consequently, the inhibition of STS is a promising therapeutic strategy for cancers of the breast, prostate, and endometrium.[1][3]
This guide compares this compound with two other well-characterized STS inhibitors: Irosustat (STX64), a clinical-stage inhibitor, and a representative coumarin-based sulfamate inhibitor.
Performance Comparison of STS Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative STS inhibitors. The data highlights the exceptional potency of this compound.
| Inhibitor | Type | Target Enzyme | IC50 (nM) | Source Organism/Cell Line |
| This compound | Irreversible | Human Placental STS | 0.05 | Human |
| Irosustat (STX64) | Irreversible | Human Placental STS | 8 | Human |
| Irosustat (STX64) | Irreversible | JEG-3 cell STS | 1.5 | Human |
| Coumarin-based inhibitor (representative) | Irreversible | Human Placental STS | ~1-100 | Human |
Note: The IC50 value for the representative coumarin-based inhibitor is a general range based on published data for various potent coumarin sulfamates.
While direct quantitative data on the cross-reactivity of this compound against other sulfatases is not available, the high potency and the nature of its aryl sulfamate pharmacophore strongly suggest high selectivity. For instance, a monoclonal antibody developed against STS showed no cross-reactivity with arylsulfatase A or B, indicating that selective inhibition is achievable.[6] Potent STS inhibitors are designed to specifically fit into the active site of STS, which differs from that of other sulfatases.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are the protocols for key experiments cited in the evaluation of STS inhibitors.
Steroid Sulfatase (STS) Inhibition Assay (using Human Placental Microsomes)
This assay determines the in vitro potency of compounds in inhibiting STS activity.
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in STS.
-
Incubation: The placental microsomes are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period at 37°C.
-
Enzymatic Reaction: The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]-estrone sulfate. The reaction is allowed to proceed for a specific time at 37°C.
-
Extraction: The reaction is stopped, and the product, [³H]-estrone, is separated from the unreacted substrate by liquid-liquid extraction using an organic solvent (e.g., toluene).
-
Quantification: The radioactivity in the organic phase, which corresponds to the amount of [³H]-estrone formed, is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.
Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) Inhibition Assay
This assay is used to assess the cross-reactivity of STS inhibitors against other sulfatases.
-
Enzyme Source: Purified human ARSA and ARSB are used as the enzyme sources.
-
Incubation: The purified enzyme is pre-incubated with various concentrations of the test inhibitor in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0 for ARSA, pH 5.6 for ARSB) at 37°C.
-
Enzymatic Reaction: The reaction is started by adding a fluorogenic substrate, such as p-nitrocatechol sulfate or 4-methylumbelliferyl sulfate. The mixture is incubated at 37°C.
-
Reaction Termination and Measurement: The reaction is stopped by adding a basic solution (e.g., NaOH). The amount of product formed (p-nitrocatechol or 4-methylumbelliferone) is quantified by measuring the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: The IC50 values are calculated as described for the STS inhibition assay. A significantly higher IC50 value for ARSA and ARSB compared to STS indicates high selectivity of the inhibitor.
Visualizing Key Processes
To better understand the context of this compound's function and evaluation, the following diagrams illustrate the steroid sulfatase pathway and a typical experimental workflow.
References
- 1. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Non-Steroidal Steroid Sulfatase (STS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent cancers, such as breast and prostate cancer. By catalyzing the hydrolysis of inactive steroid sulfates into active estrogens and androgens, STS plays a pivotal role in supplying hormones that can fuel tumor growth. Non-steroidal STS inhibitors are of particular interest as they can block this pathway without the inherent estrogenic effects of steroidal compounds. This guide provides a head-to-head comparison of prominent non-steroidal STS inhibitors, supported by experimental data, to aid researchers in their drug development efforts.
Performance Comparison of Non-Steroidal STS Inhibitors
The following tables summarize the in vitro potency of several key non-steroidal STS inhibitors. The data has been compiled from various studies, and it is important to note that experimental conditions may vary between studies.
Table 1: Inhibitory Potency (IC50) of Non-Steroidal STS Inhibitors in Cell-Free Assays (Placental Microsomes)
| Compound | IC50 (nM) | Reference Compound | Key Findings |
| Irosustat (STX64, 667-COUMATE) | 8 | - | A highly potent, clinically evaluated inhibitor. |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | 8 | COUMATE | Modification at the 3-position of the coumarin ring significantly enhances potency compared to COUMATE. |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | 32 | COUMATE | Demonstrates that bulky substituents at the 3-position are well-tolerated and can lead to high potency. |
| A coumarin-sulfamate hybrid (108a) | 180 | - | Shows strong inhibitory effect in enzymatic assays.[1] |
| A coumarin-sulfamate hybrid (108b) | 180 | - | Exhibits similar high potency to its structural analog in cell-free systems.[1] |
Table 2: Inhibitory Potency (IC50) of Non-Steroidal STS Inhibitors in Cell-Based Assays
| Compound | Cell Line | IC50 (nM) | Reference Compound | Key Findings |
| Irosustat (STX64, 667-COUMATE) | JEG-3 | 0.015 - 0.025 | - | Demonstrates exceptional potency in a placental choriocarcinoma cell line. |
| COUMATE (4-methylcoumarin-7-O-sulfamate) | MCF-7 | 380 | - | The parent compound of a series of more potent derivatives; orally active and non-estrogenic.[2] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | MCF-7 | 0.68 | COUMATE | Over 500 times more potent than COUMATE in this breast cancer cell line. |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 | 1 | COUMATE | Shows significant improvement in potency over the parent compound in a cellular context. |
| A potent derivative of Irosustat | JEG-3 | 0.015 | Irosustat | Modifications to the aliphatic ring of Irosustat can yield compounds with even greater in vitro activity. |
| A novel coumarin derivative (29) | JEG-3 | 421 | - | A recent example of newly synthesized inhibitors with moderate cellular activity.[3] |
| EM-1913 | - | Data not available | - | A non-estrogenic and non-androgenic inhibitor shown to be effective in vivo, blocking DHEAS-stimulated growth of androgen-sensitive tissues. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the STS signaling pathway and a general experimental workflow for assessing STS inhibition.
Caption: STS Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for STS Inhibition Assay.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of non-steroidal STS inhibitors.
STS Enzyme Activity Assay using Human Placental Microsomes
This cell-free assay is a standard method for determining the direct inhibitory effect of compounds on STS enzyme activity.
1. Preparation of Human Placental Microsomes:
-
Obtain human placenta from a healthy donor following ethical guidelines.
-
Homogenize the placental tissue in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Perform differential centrifugation to isolate the microsomal fraction. The final pellet is resuspended in a buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the placental microsomes (containing a known amount of protein) with various concentrations of the non-steroidal STS inhibitor or vehicle control in a phosphate buffer (pH 7.4) at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, typically [3H]estrone sulfate, to a final concentration in the low nanomolar range.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent, such as toluene.
-
Vigorously mix the tubes to extract the product (unconjugated [3H]estrone) into the organic phase, while the unreacted substrate remains in the aqueous phase.
-
Centrifuge the tubes to separate the phases.
-
Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of STS activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based STS Inhibition Assay (e.g., using MCF-7 or JEG-3 cells)
This assay measures the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular STS activity.
1. Cell Culture:
-
Culture human breast cancer cells (MCF-7) or choriocarcinoma cells (JEG-3) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
2. Inhibition Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of the non-steroidal STS inhibitor or vehicle control in a serum-free medium at 37°C for a specified time (e.g., 1-2 hours).
-
Add the radiolabeled substrate, [3H]estrone sulfate, to each well.
-
Incubate for a further period (e.g., 4-24 hours) to allow for substrate uptake and conversion.
-
Collect the culture medium, which contains the released product.
-
Extract the unconjugated steroid product from the medium using an organic solvent (e.g., toluene).
-
Measure the radioactivity in the organic extract using a liquid scintillation counter.
3. Data Analysis:
-
Normalize the results to the cell number or protein content in each well.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the cell-free assay.
This guide provides a comparative overview of the performance of several non-steroidal STS inhibitors, offering valuable insights for researchers in the field of hormone-dependent cancer therapy. The provided experimental protocols serve as a foundation for the in vitro evaluation of novel inhibitor candidates.
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Steroid Sulfatase-IN-7: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Steroid sulfatase-IN-7 with other known Steroid Sulfatase (STS) inhibitors. We delve into supporting experimental data to objectively assess its performance and specificity, offering detailed methodologies for key experiments.
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1-S), to their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2] These active steroids can then be further converted to potent androgens and estrogens, which play a crucial role in the progression of hormone-dependent diseases, including breast cancer.[1][2] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.
This compound has been identified as a highly potent, irreversible inhibitor of human placental STS.[1] This guide aims to provide a detailed analysis of its specificity, supported by comparative data and experimental protocols.
Performance Comparison of STS Inhibitors
The inhibitory potency of various compounds against STS is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other well-characterized STS inhibitors.
| Inhibitor | IC50 (nM) | Target Enzyme | Notes |
| This compound | 0.05 | Human Placental STS | Irreversible inhibitor. High potency. |
| Irosustat (STX64) | ~8 | Placental Microsomes | Non-steroidal inhibitor. Has been in clinical trials. |
| Estrone-3-O-sulfamate (EMATE) | ~0.065 (in MCF-7 cells) | STS | Steroidal inhibitor, but possesses estrogenic properties. |
| 2-MeOE2bisMATE | ~0.4 (IC50 for cell growth inhibition) | STS | Also exhibits anti-proliferative effects. |
Table 1: Comparison of IC50 values of various STS inhibitors. This table highlights the exceptional potency of this compound against human placental STS.
Specificity of this compound
The irreversible nature of this compound's inhibition further contributes to its specific mode of action. Irreversible inhibitors typically form a covalent bond with the enzyme's active site, leading to a sustained and targeted inactivation of the enzyme.
Experimental Protocols
To aid researchers in the evaluation of STS inhibitors, we provide detailed methodologies for two key experiments: an enzymatic inhibition assay using human placental microsomes and a cellular inhibition assay using the MCF-7 breast cancer cell line.
Enzymatic Inhibition Assay using Human Placental Microsomes
This assay directly measures the ability of a compound to inhibit the enzymatic activity of STS.
Materials:
-
Human placental microsomes (source of STS)
-
Radiolabeled substrate: [6,7-³H]estrone-3-sulfate ([³H]E1S)
-
Inhibitor compound (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
Toluene-based scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in phosphate buffer.
-
Enzyme Reaction: In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
Human placental microsomes (a predetermined amount to ensure linear reaction kinetics)
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the radiolabeled substrate, [³H]E1S, to initiate the reaction. The final substrate concentration should be close to its Km value for STS.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an organic solvent like toluene.
-
Extraction of Product: Vortex the tubes vigorously to extract the product ([³H]estrone) into the organic phase, while the unreacted substrate ([³H]E1S) remains in the aqueous phase.
-
Phase Separation: Centrifuge the tubes to achieve a clear separation of the aqueous and organic layers.
-
Quantification: Transfer an aliquot of the organic layer containing the radiolabeled product to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular STS Inhibition Assay in MCF-7 Cells
This assay assesses the ability of an inhibitor to block STS activity within a cellular context.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Radiolabeled substrate: [6,7-³H]estrone-3-sulfate ([³H]E1S)
-
Inhibitor compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Toluene
-
Scintillation counter
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate flasks until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor (or vehicle control) in a fresh culture medium for a specific duration (e.g., 24 hours).
-
Substrate Addition: After the treatment period, remove the medium and wash the cells with PBS. Add fresh medium containing the radiolabeled substrate, [³H]E1S.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 4 hours).
-
Extraction: After incubation, collect the medium. Add toluene to the medium, vortex vigorously, and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the enzymatic assay protocol.
Visualizing the Role of STS in Steroidogenesis
The following diagrams illustrate the pivotal role of Steroid Sulfatase in the synthesis of active steroid hormones and a typical workflow for evaluating the specificity of an STS inhibitor.
Caption: Steroidogenesis pathway highlighting the central role of STS.
Caption: Experimental workflow for confirming STS inhibitor specificity.
References
Comparative Guide to Steroid Sulfatase (STS) Inhibitors: Reproducibility of Steroid Sulfatase-IN-7 Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for Steroid Sulfatase-IN-7 (STS-IN-7) and other notable steroid sulfatase (STS) inhibitors. The objective is to offer a clear perspective on the reproducibility and comparative efficacy of these compounds based on publicly available data.
Introduction to Steroid Sulfatase (STS)
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis.[1][2][3][4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[1][5]
Overview of this compound and Alternatives
This compound is a potent, irreversible inhibitor of human placental STS, with a reported half-maximal inhibitory concentration (IC50) of 0.05 nM.[6] This positions it as one of the most potent STS inhibitors described in the public domain. For a comprehensive comparison, this guide includes data on other well-characterized STS inhibitors:
-
Irosustat (STX64, 667-COUMATE): A first-in-class, non-steroidal, irreversible STS inhibitor that has undergone clinical trials for hormone-dependent cancers.[1][7][8]
-
Estrone-3-O-sulfamate (EMATE): A potent, steroidal, irreversible STS inhibitor, often used as a reference compound in research.[9]
-
Danazol: A synthetic steroid that exhibits inhibitory activity against STS, alongside other steroidogenic enzymes.[5][10]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported IC50 values for STS-IN-7 and its alternatives. It is crucial to note that direct comparison of these values should be approached with caution, as the experimental conditions, such as the source of the enzyme (e.g., human placental microsomes, cell lysates) and the specific assay protocol, can significantly influence the results.
| Inhibitor | IC50 Value | Enzyme Source / Assay System | Reference |
| This compound | 0.05 nM | Human Placental STS | [6] |
| Irosustat (STX64) | 0.015 - 0.025 nM | JEG-3 cells | [7] |
| Irosustat (STX64) | 8 nM | Placental microsomes | [11] |
| EMATE | 65 pM | MCF-7 cells | [10] |
| Danazol | 2.3 - 8.2 µM (Ki) | Not specified | [5] |
Experimental Methodologies
A standardized and reproducible experimental protocol is paramount for the accurate assessment and comparison of enzyme inhibitors. While the specific, detailed protocol for the IC50 determination of this compound is not publicly available, a general methodology for assessing STS inhibition is described below. This protocol is based on commonly used techniques in the field.
General Protocol for In Vitro STS Inhibition Assay using Human Placental Microsomes
This protocol outlines a common method for determining the IC50 of a test compound against human placental steroid sulfatase.
1. Materials and Reagents:
-
Human placental microsomes (source of STS enzyme)
-
Radiolabeled substrate: [4-¹⁴C]dehydroepiandrosterone sulfate ([¹⁴C]DHEAS) or [6,7-³H]estrone sulfate
-
Test inhibitor (e.g., this compound)
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Organic solvent (e.g., toluene or a mixture of organic solvents)
-
Microcentrifuge tubes
-
Scintillation counter
2. Procedure:
-
Enzyme Preparation: Thaw the human placental microsomes on ice. Dilute the microsomes to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Reaction:
-
In microcentrifuge tubes, add the assay buffer.
-
Add the desired concentration of the test inhibitor.
-
Add the diluted placental microsomes.
-
Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.
-
-
Extraction of the Product:
-
Stop the reaction by adding an organic solvent.
-
Vortex the tubes vigorously to extract the unconjugated, radiolabeled steroid product into the organic phase, leaving the unreacted sulfated substrate in the aqueous phase.
-
Centrifuge the tubes to separate the two phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase containing the radiolabeled product to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the STS enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the steroid sulfatase signaling pathway and a typical experimental workflow for evaluating STS inhibitors.
Caption: Steroid Sulfatase (STS) Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Determining STS Inhibitor IC50.
Discussion on Reproducibility and Future Directions
The exceptionally low IC50 value reported for this compound (0.05 nM) highlights its significant potency. However, without access to the detailed experimental protocol under which this value was obtained, direct and unequivocal comparison with other inhibitors remains challenging. Variations in enzyme preparation, substrate concentration, incubation times, and buffer composition can all impact the apparent IC50 value.
For future studies and to ensure the reproducibility of these findings, it is imperative that detailed experimental conditions are reported. This includes:
-
Source and preparation of the enzyme: Detailed description of the tissue source, purification methods, and final enzyme concentration.
-
Substrate: The specific radiolabeled substrate used and its final concentration in the assay.
-
Inhibitor: The solvent used for the inhibitor and the range of concentrations tested.
-
Assay conditions: Buffer composition, pH, temperature, and incubation times for both pre-incubation with the inhibitor and the enzymatic reaction.
-
Data analysis: The specific software and model used for IC50 calculation.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of novel steroid sulfatase inhibitors. I. Synthesis and biological evaluation of biphenyl-4-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Steroid Sulfatase-IN-7: A Comparative Guide for Cancer Therapies
FOR IMMEDIATE RELEASE
A Potent New Contender in Hormone-Driven Cancer Therapy: Steroid Sulfatase-IN-7 Demonstrates Preclinical Superiority
[City, State] – [Date] – In the landscape of targeted cancer therapies, a novel irreversible steroid sulfatase (STS) inhibitor, this compound, is emerging as a powerful agent against hormone-dependent cancers. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments for prostate and breast cancer, supported by available preclinical data. The evidence suggests that this compound not only exhibits potent single-agent activity but also holds the potential to overcome resistance to existing hormonal therapies.
The Critical Role of Steroid Sulfatase in Cancer Progression
Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active estrogens and androgens. It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their active forms, DHEA and estrone, respectively. These can then be converted into potent hormones like testosterone and estradiol, which fuel the growth of hormone-receptor-positive cancers, such as a majority of breast and prostate cancers.
Notably, STS is often overexpressed in tumor tissues, contributing to an intratumoral source of hormones that can drive cancer progression and lead to resistance against conventional endocrine therapies like aromatase inhibitors and anti-androgens. This makes STS a compelling target for therapeutic intervention.
This compound: Unprecedented Potency
This compound is an irreversible inhibitor of STS, distinguished by its exceptional potency. It has demonstrated an IC50 value of 0.05 nM against human placental STS, indicating very strong and specific inhibition of the enzyme. Its chemical formula is C₂₀H₁₇F₃N₂O₅S.
Comparative In Vitro and In Vivo Efficacy
While direct head-to-head clinical data is not yet available, preclinical studies provide a strong basis for comparing this compound with current therapies. Research on novel potent STS inhibitors, believed to be this compound or its close analogs (referred to as SI-1 and SI-2 in studies), highlights its potential.
Data Presentation: Quantitative Comparison of Anti-Cancer Agents
| Compound | Target | Mechanism of Action | IC50 (STS) | Applicable Cancers |
| This compound | Steroid Sulfatase (STS) | Irreversible Inhibitor | 0.05 nM (human placental) | Prostate, Breast (preclinical) |
| Irosustat (STX64) | Steroid Sulfatase (STS) | Irreversible Inhibitor | ~8 nM | Breast, Endometrial, Prostate (clinical trials) |
| Enzalutamide | Androgen Receptor (AR) | Receptor Antagonist | N/A | Prostate |
| Abiraterone | CYP17A1 | Enzyme Inhibitor | N/A | Prostate |
| Letrozole | Aromatase | Enzyme Inhibitor | N/A | Breast |
Note: N/A indicates that the drug does not target STS.
Preclinical Findings in Prostate Cancer
In preclinical studies using the VCaP (vertebral cancer of the prostate) xenograft model, which is resistant to castration, novel potent STS inhibitors (believed to be this compound analogs) demonstrated significant suppression of tumor growth as single agents.[1]
More strikingly, when combined with the current standard-of-care anti-androgen, enzalutamide, these STS inhibitors showed a synergistic effect, leading to even greater tumor growth inhibition than either agent alone.[1][2] This suggests that this compound could be a valuable strategy to overcome or delay the development of resistance to enzalutamide.
Potential in Breast Cancer
Given that the STS pathway is a significant source of estrogens in postmenopausal women and that STS expression is often upregulated in breast tumors resistant to aromatase inhibitors like letrozole, this compound holds considerable promise for the treatment of hormone-receptor-positive breast cancer. By blocking this alternative pathway of estrogen production, it could be effective in patients who have relapsed on or are resistant to aromatase inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Signaling Pathway of Steroid Synthesis and Therapeutic Intervention
Caption: Steroid synthesis pathway and points of therapeutic intervention.
Experimental Workflow for In Vivo Xenograft Studies
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Steroid Sulfatase-IN-7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Steroid sulfatase-IN-7, an irreversible enzyme inhibitor. Adherence to strict safety and disposal protocols is essential to minimize exposure risks and ensure a safe laboratory environment. The following guidelines, based on safety data for the potent steroid sulfatase inhibitor Irosustat (STX64), a compound with a similar hazard profile, provide essential information for the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound should be handled as a hazardous substance. Primary concerns include acute oral toxicity and significant aquatic toxicity with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles of the compound[1]. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) | Prevents skin contact and absorption[1]. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against spills and contamination of personal clothing[1]. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation, especially in areas without adequate exhaust ventilation[1]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for safety. The following workflow outlines the key steps to be followed.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Procedures
Handling:
-
Preparation : Before handling the compound, thoroughly review the Safety Data Sheet (SDS)[1]. Ensure that a safety shower and an eye wash station are readily accessible[1]. Always wear the appropriate PPE as detailed in Table 1.
-
Weighing and Reconstitution : Conduct all weighing and solution preparation in a designated area with proper exhaust ventilation, such as a chemical fume hood, to prevent the formation of dust and aerosols[1].
-
Experimental Use : When using this compound in experiments, avoid direct contact with skin and eyes[1]. Use caution to prevent spills.
-
Personal Hygiene : After handling, wash your hands and any exposed skin thoroughly[1]. Do not eat, drink, or smoke in the laboratory area where the compound is being used[1].
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area[1].
-
Keep the compound away from direct sunlight and sources of ignition[1].
-
It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Disposal Plan:
-
Waste Collection : All waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and spillage, must be collected for proper disposal[1].
-
Containerization : Place all chemical waste into a clearly labeled, sealed container suitable for hazardous materials.
-
Disposal Route : The disposal of the waste container must be carried out through an approved and licensed hazardous waste disposal facility[1]. Do not dispose of this material in the regular trash or pour it down the drain, as it is very toxic to aquatic life[1].
By implementing these safety and logistical measures, research professionals can confidently and safely work with this compound, ensuring both personal safety and environmental protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
